Methyl 1-cyanocyclohexanecarboxylate
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
methyl 1-cyanocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFHKRCUWUPRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457879 | |
| Record name | methyl 1-cyanocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58920-80-2 | |
| Record name | methyl 1-cyanocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-cyanocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 1-Cyanocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of methyl 1-cyanocyclohexanecarboxylate, a valuable building block in the development of novel pharmaceutical agents. This document outlines a robust three-step synthetic pathway, commencing with the formation of cyclohexanone cyanohydrin, followed by its oxidation to 1-cyanocyclohexanecarboxylic acid, and culminating in the Fischer esterification to yield the target molecule. Detailed experimental protocols, quantitative data, and a logical workflow diagram are presented to facilitate the replication and optimization of this synthesis in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a sequential three-step process. The initial step involves the nucleophilic addition of a cyanide ion to cyclohexanone to form cyclohexanone cyanohydrin. Subsequently, the secondary alcohol of the cyanohydrin is oxidized to a carboxylic acid using a strong oxidizing agent. The final step is an acid-catalyzed esterification of the resulting 1-cyanocyclohexanecarboxylic acid with methanol.
Figure 1: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are indicative and may vary based on reaction scale and purification efficiency.
| Step | Reaction | Reactants | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Cyanohydrin Formation | Cyclohexanone, Sodium Cyanide | Sulfuric Acid (aq.) | Water | 0 - 10 | 1 - 2 | 85 - 95 |
| 2 | Oxidation | Cyclohexanone Cyanohydrin | Jones Reagent (CrO₃, H₂SO₄) | Acetone | 0 - 25 | 2 - 4 | 70 - 80 |
| 3 | Fischer Esterification | 1-Cyanocyclohexanecarboxylic Acid, Methanol | Sulfuric Acid (catalytic) | Methanol | Reflux (65) | 4 - 6 | 80 - 90 |
Experimental Protocols
Step 1: Synthesis of Cyclohexanone Cyanohydrin
This procedure details the formation of the cyanohydrin intermediate from cyclohexanone.
Materials:
-
Cyclohexanone
-
Sodium Cyanide (NaCN)
-
Sulfuric Acid (H₂SO₄)
-
Water
-
Ice
Procedure:
-
In a well-ventilated fume hood, a solution of sodium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath to 0-5 °C.
-
A separate solution of cyclohexanone (1.0 equivalent) in a minimal amount of a water-miscible solvent (e.g., THF, optional) is prepared.
-
A solution of sulfuric acid (1.1 equivalents) in water is added dropwise to the stirred cyanide solution, maintaining the temperature below 10 °C. This in situ generation of hydrogen cyanide is a safer alternative to handling liquid HCN.
-
Immediately following the acid addition, the cyclohexanone solution is added dropwise to the reaction mixture, ensuring the temperature remains between 0-10 °C.
-
The reaction mixture is stirred vigorously in the ice bath for 1-2 hours.
-
Upon completion, the reaction is quenched by the addition of a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude cyclohexanone cyanohydrin, which can be used in the next step without further purification.
Step 2: Synthesis of 1-Cyanocyclohexanecarboxylic Acid
This protocol describes the oxidation of the cyanohydrin to the corresponding carboxylic acid using Jones reagent.[1]
Materials:
-
Cyclohexanone Cyanohydrin (from Step 1)
-
Chromium Trioxide (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone
-
Isopropyl Alcohol
-
Water
-
Diethyl Ether
Procedure:
-
The crude cyclohexanone cyanohydrin (1.0 equivalent) is dissolved in acetone in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the solution is cooled in an ice bath.
-
Jones reagent is prepared by carefully dissolving chromium trioxide in concentrated sulfuric acid, followed by slow dilution with water while cooling.
-
The prepared Jones reagent is added dropwise to the stirred solution of the cyanohydrin, maintaining the reaction temperature below 25 °C. The color of the reaction mixture will change from orange-red to green, indicating the consumption of the oxidant.
-
After the addition is complete, the mixture is stirred for an additional 2-4 hours at room temperature to ensure complete oxidation.
-
The excess oxidizing agent is quenched by the dropwise addition of isopropyl alcohol until the green color persists.
-
The reaction mixture is filtered to remove the chromium salts. The filtrate is then partitioned between water and diethyl ether.
-
The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 1-cyanocyclohexanecarboxylic acid as a solid. The crude product can be purified by recrystallization.
Step 3: Synthesis of this compound (Fischer Esterification)
This final step involves the esterification of the carboxylic acid intermediate.
Materials:
-
1-Cyanocyclohexanecarboxylic Acid (from Step 2)
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
1-Cyanocyclohexanecarboxylic acid (1.0 equivalent) is dissolved in an excess of methanol in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) is carefully added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford the crude this compound.
-
The final product can be purified by vacuum distillation to obtain a colorless oil.
Logical Workflow Diagram
The following diagram illustrates the logical progression of the experimental workflow, from starting materials to the final purified product.
References
An In-depth Technical Guide to the Chemical Properties of Methyl 1-Cyanocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-cyanocyclohexanecarboxylate is a bifunctional organic compound incorporating both a nitrile and a methyl ester group attached to the same carbon of a cyclohexane ring. This unique structural arrangement imparts a range of chemical reactivities, making it a potentially valuable building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, drawing upon available data and knowledge from closely related structural analogs due to the limited specific experimental data for the title compound.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 58920-80-2 | [1] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Boiling Point | Not available | [1] |
| Melting Point | Not available | [1] |
| Density | Not available | [1] |
| SMILES | COC(=O)C1(C#N)CCCCC1 | [1] |
| InChIKey | PVFHKRCUWUPRFA-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, its structure suggests plausible synthetic routes based on established organic chemistry principles.
Proposed Synthesis
A likely synthetic pathway involves the reaction of cyclohexanone with a cyanide source and a methyl cyanoformate or a similar reagent. A more elaborated potential synthesis can be inferred from the preparation of cyclohexanecarbonitrile, which involves the formation of a key intermediate, methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate.
Potential Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dictated by the presence of the nitrile and ester functional groups, as well as the quaternary carbon to which they are attached.
-
Hydrolysis: The ester and nitrile groups can be hydrolyzed under acidic or basic conditions. Mild acidic hydrolysis would likely selectively hydrolyze the ester to the corresponding carboxylic acid, while more vigorous conditions could lead to the hydrolysis of both functional groups to yield 1-carboxycyclohexanecarboxylic acid.
-
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The ester group can also be reduced to a primary alcohol with strong reducing agents like LiAlH₄.
-
Alkylation: The carbon atom alpha to both the nitrile and the ester group is not acidic as it is a quaternary carbon. Therefore, direct deprotonation and subsequent alkylation at this position is not feasible.
-
Decarboxylation: While not a direct reaction of the title compound, if the ester were to be converted to a β-keto ester, a subsequent Krapcho decarboxylation could be a relevant transformation.
Key Reactions of α-Cyano Esters:
Caption: General reactivity of α-cyano esters.
Potential Biological Activity
Specific studies on the biological activity of this compound have not been identified. However, the broader class of cyclohexane derivatives, including those containing nitrile functionalities, has been investigated for various biological activities.
Several studies have reported that functionally substituted cyclohexane derivatives exhibit antimicrobial properties against a range of bacteria. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these derivatives is thought to involve disruption of the bacterial cell membrane.
Given these findings, it is plausible that this compound could exhibit some level of antimicrobial activity. However, dedicated biological screening is necessary to confirm this and to determine its potency and spectrum of activity.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the reviewed literature. For researchers planning to synthesize or work with this compound, the following characteristic spectral features would be expected:
-
¹H NMR: Signals corresponding to the methyl ester protons (a singlet around 3.7 ppm) and the protons of the cyclohexane ring (a series of multiplets in the upfield region).
-
¹³C NMR: Resonances for the nitrile carbon, the ester carbonyl carbon, the quaternary carbon, the methyl ester carbon, and the carbons of the cyclohexane ring.
-
IR Spectroscopy: Characteristic absorption bands for the nitrile C≡N stretch (around 2240 cm⁻¹) and the ester C=O stretch (around 1740 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 167, along with fragmentation patterns corresponding to the loss of the methoxy group, the cyano group, and cleavage of the cyclohexane ring.
Safety and Handling
Specific safety data for this compound is not available. Based on the properties of similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Conclusion
This compound is a compound with interesting synthetic potential due to its dual functionality. While specific experimental data on its physical properties, synthesis, and biological activity are currently lacking, this guide provides a solid foundation based on the known chemistry of related compounds. Further research into this molecule is warranted to fully elucidate its properties and explore its potential applications in organic synthesis and drug discovery.
References
The Elusive Mechanism of Action: A Technical Guide to Methyl 1-Cyanocyclohexanecarboxylate
Researchers, scientists, and drug development professionals are constantly seeking to understand the intricate mechanisms by which chemical compounds exert their effects. This technical guide addresses the current state of knowledge regarding the mechanism of action of methyl 1-cyanocyclohexanecarboxylate. Despite a comprehensive search of scientific literature, it is crucial to note that specific studies detailing the biological activity, molecular targets, and signaling pathways of this particular compound are not publicly available. Therefore, this guide will provide an in-depth analysis based on the known biological activities of structurally related compounds, namely cyclohexane derivatives and aliphatic nitriles/esters, to infer potential mechanisms and guide future research.
Compound Profile: this compound
This compound is a small organic molecule containing a cyclohexane ring, a nitrile group (-C≡N), and a methyl ester group (-COOCH₃). Its chemical structure suggests potential for diverse biological interactions. The cyclohexane scaffold is a common motif in many biologically active compounds, imparting lipophilicity which can influence membrane permeability and interaction with hydrophobic pockets of target proteins. The nitrile and ester functional groups are chemically reactive and can participate in various metabolic and toxicological pathways.
Inferred Biological Activity from Cyclohexane Derivatives
Cyclohexane derivatives exhibit a broad spectrum of pharmacological activities, highlighting the versatility of this structural scaffold in drug discovery. While no specific data exists for this compound, the activities of other cyclohexane-containing molecules provide a basis for postulating its potential biological roles.
Numerous studies have demonstrated that cyclohexane derivatives can possess antimicrobial, anti-inflammatory, and anticancer properties. For instance, certain cyclohexane derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action for such compounds often involves disruption of bacterial cell membranes or inhibition of essential enzymes.[1]
Furthermore, various cyclohexane derivatives have been investigated for their potential as therapeutic agents in other disease areas. These activities are summarized in the table below.
| Biological Activity | Examples of Cyclohexane Derivatives | Potential Mechanisms of Action |
| Antimicrobial | Functionally substituted cyclohexane derivatives | Disruption of bacterial cell membranes, inhibition of essential microbial enzymes.[1] |
| Anti-inflammatory | Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).[2] |
| Anticancer | Polyoxygenated cyclohexane derivatives, dimedone derivatives | Induction of apoptosis, inhibition of cancer cell proliferation.[1] |
| Antiviral | Monoterpene-based scaffolds (containing cyclohexane-like rings) | Interference with viral entry or replication processes.[3] |
| Neuroprotective | Monoterpene-based scaffolds | Modulation of neurotransmitter systems, reduction of oxidative stress in neuronal cells.[3] |
Inferred Toxicological Profile from Aliphatic Nitriles and Esters
The presence of a nitrile group in this compound raises considerations about its potential toxicity. Aliphatic nitriles are known to exert toxicity, which is often, but not exclusively, mediated by the in vivo liberation of cyanide.[4] Cyanide is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia.
The toxicity of aliphatic nitriles can be influenced by their chemical structure, including the degree of saturation and the presence of other functional groups.[4] Signs of toxicity from saturated nitriles often involve central nervous system effects.[4]
The ester functional group generally has low acute toxicity, though toxicity can increase with the length of the alkyl chain.[5] Lower aliphatic esters can be irritants to the eyes and mucous membranes at high concentrations.[5]
A summary of the toxicological data for related aliphatic nitriles is presented below.
| Compound Class | Toxic Effect | Potential Mechanism |
| Aliphatic Nitriles | Central nervous system effects, inhibition of cellular respiration.[4] | Metabolic release of cyanide, which inhibits cytochrome c oxidase.[4] |
| Cholinomimetic effects (for unsaturated nitriles).[4] | Direct action of the nitrile or its metabolites on cholinergic receptors.[4] | |
| Aliphatic Esters | Irritation to eyes and mucous membranes (at high concentrations).[5] | Direct chemical irritation.[5] |
| Narcotic effects at high concentrations.[5] | Non-specific depression of the central nervous system.[5] |
Proposed Experimental Workflow for Elucidation of Mechanism of Action
Given the absence of data for this compound, a structured experimental approach is necessary to determine its biological activity and mechanism of action. The following workflow outlines a potential strategy.
Potential Metabolic Pathways and Toxicological Mechanisms
Based on the toxicology of related compounds, a potential metabolic pathway for this compound could involve enzymatic hydrolysis of the ester group and oxidative metabolism of the cyclohexane ring. The nitrile group could potentially be metabolized to release cyanide.
Conclusion and Future Directions
References
Technical Guide: Spectroscopic Analysis of Methyl 1-Cyanocyclohexanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 1-cyanocyclohexanecarboxylate is a bifunctional organic compound featuring a cyclohexane core substituted with both a cyano and a methyl ester group at the C1 position. This unique structure makes it a valuable building block in organic synthesis. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document provides a detailed guide to the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized experimental protocols for data acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound.
¹H and ¹³C NMR Spectral Data
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| ¹H NMR | ¹³C NMR | |||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~ 3.75 | Singlet | -OCH₃ | ~ 170.0 | C=O (Ester) |
| ~ 2.2 - 2.4 | Multiplet | Cyclohexane C2/C6 -H (axial) | ~ 118.0 | C≡N (Nitrile) |
| ~ 1.8 - 2.0 | Multiplet | Cyclohexane C2/C6 -H (equatorial) | ~ 53.0 | -OCH₃ |
| ~ 1.6 - 1.8 | Multiplet | Cyclohexane C3/C5 -H | ~ 45.0 | C1 (Quaternary) |
| ~ 1.4 - 1.6 | Multiplet | Cyclohexane C4 -H | ~ 35.0 | C2 / C6 |
| ~ 25.0 | C3 / C5 | |||
| ~ 24.5 | C4 |
Note: The cyclohexane protons will exhibit complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings.
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 2: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 2940 & 2860 | Strong | C-H Stretch (sp³ Aliphatic) |
| ~ 2245 | Medium | C≡N Stretch (Nitrile) |
| ~ 1740 | Strong | C=O Stretch (Ester) |
| ~ 1450 | Medium | C-H Bend (CH₂) |
| ~ 1250 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Relative Intensity | Assignment |
| 167.09 | Medium | [M]⁺ (Molecular Ion) |
| 136.08 | High | [M - OCH₃]⁺ |
| 108.08 | High | [M - COOCH₃]⁺ |
| 81.07 | Medium | [C₆H₉]⁺ (Cyclohexenyl cation) |
| 55.05 | High | [C₄H₇]⁺ |
Note: The molecular formula is C₉H₁₃NO₂ and the exact mass is 167.0946 g/mol .
Spectroscopic Analysis Workflow
The logical flow for the structural elucidation of a small molecule like this compound involves a multi-technique approach. The following diagram illustrates this integrated workflow.
Caption: Integrated workflow for the spectroscopic analysis and structural confirmation of an organic compound.
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectral data for small organic molecules like this compound.
NMR Spectroscopy
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[1]
-
Tube Loading : Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument). The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.[2]
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery.[2]
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[3]
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the TMS signal at 0.00 ppm.
IR Spectroscopy (Thin Film Method)
-
Sample Preparation : If the sample is a solid or non-volatile liquid, dissolve a small amount (~10-20 mg) in a few drops of a volatile solvent like dichloromethane or acetone.[4]
-
Film Deposition : Place a single drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[4]
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty beam path should be recorded and automatically subtracted from the sample spectrum.[4][5]
-
Data Analysis : Identify the key absorption bands and assign them to the corresponding functional groups.[6]
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : For a volatile compound, a direct insertion probe or a gas chromatography (GC) inlet can be used. A small amount of the sample is introduced into the instrument's ion source, which is under high vacuum.[7][8]
-
Ionization : In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ([M]⁺).[7][8]
-
Mass Analysis : The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9]
-
Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.[7]
-
Data Analysis : The spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight. The fragmentation pattern is then interpreted to provide structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acquiring 1H and 13C Spectra | Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. rsc.org [rsc.org]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
The Pursuit of Precision: A Technical Guide to the Crystallographic Analysis of Methyl 1-cyanocyclohexanecarboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical process of determining the three-dimensional atomic arrangement of methyl 1-cyanocyclohexanecarboxylate, a molecule of interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this compound remains to be published, this document provides a comprehensive overview of the methodologies and data presentation integral to such an investigation.
To illustrate these principles, this guide will utilize the crystallographic data of a structurally related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, as a practical case study. The experimental protocols and data analysis techniques detailed herein are directly applicable to the crystallographic study of this compound and other small organic molecules.
The Foundational Step: Synthesis and Crystallization
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality, single crystals suitable for X-ray diffraction analysis.
General Synthesis Approach
The synthesis of this compound typically involves the reaction of cyclohexanone with a cyanide source and a methylating agent. A generalized reaction scheme is presented below.
An In-depth Technical Guide to Methyl 1-Cyanocyclohexanecarboxylate: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 1-cyanocyclohexanecarboxylate, a versatile bifunctional molecule. Beginning with its initial synthesis, this document details the historical context of its discovery, provides in-depth experimental protocols for its preparation, and presents its physicochemical and spectroscopic data in a clear, tabular format. Furthermore, this guide explores the applications of this compound and its structural analogs, particularly within the realm of medicinal chemistry and drug development, and visualizes key synthetic pathways using the DOT language for enhanced clarity.
Introduction
This compound is a cyclic organic compound featuring both a nitrile and a methyl ester functional group attached to the same quaternary carbon atom of a cyclohexane ring. This unique structural arrangement provides a valuable scaffold for a variety of chemical transformations, making it an important building block in organic synthesis. Its discovery and subsequent utility are rooted in the broader exploration of cyano-ester chemistry and its applications in constructing complex molecular architectures.
Discovery and Historical Context
The first documented synthesis of this compound appears in a 1971 publication in the Journal of the American Chemical Society. The synthesis was reported as part of a broader study on the stereochemistry of the intramolecular Michael reaction. The initial preparation of this compound was not an end in itself, but rather a necessary step to create a precursor for studying the cyclization of a more complex molecule, methyl 2-allyl-2-cyanocyclohexaneacetate. This foundational work laid the groundwork for understanding the reactivity and synthetic potential of this class of compounds.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| CAS Number | 58920-80-2 |
| Appearance | Likely a colorless liquid (not specified) |
| Boiling Point | Not explicitly reported |
| Infrared (IR) ν (cm⁻¹) | 2240 (C≡N), 1730 (C=O) |
| ¹H NMR (δ, ppm) | 3.75 (s, 3H, OCH₃), 1.2-2.2 (m, 10H, CH₂) |
| ¹³C NMR (δ, ppm) | Not reported in the original synthesis |
| Mass Spec (m/z) | Not reported in the original synthesis |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is through the cyanation of the corresponding α-bromo ester. The following is a detailed experimental protocol adapted from the seminal 1971 publication.
Synthesis of Methyl 1-bromocyclohexanecarboxylate
Experimental Protocol:
-
To a solution of cyclohexanecarboxylic acid (10.0 g, 0.078 mol) in 50 mL of carbon tetrachloride is added thionyl chloride (11.9 g, 0.10 mol).
-
The mixture is refluxed for 2 hours.
-
N-Bromosuccinimide (13.9 g, 0.078 mol) is added, and the mixture is irradiated with a sunlamp for 1 hour, maintaining reflux.
-
The reaction mixture is cooled, and the succinimide is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in 50 mL of absolute methanol and refluxed for 2 hours.
-
The excess methanol is removed by distillation, and the residue is distilled under reduced pressure to yield methyl 1-bromocyclohexanecarboxylate.
Synthesis of this compound
Experimental Protocol:
-
A solution of methyl 1-bromocyclohexanecarboxylate (5.0 g, 0.023 mol) in 25 mL of dimethyl sulfoxide (DMSO) is prepared.
-
Sodium cyanide (1.2 g, 0.024 mol) is added to the solution.
-
The mixture is heated at 80°C for 4 hours.
-
The reaction mixture is cooled and poured into 100 mL of water.
-
The aqueous mixture is extracted with three 50 mL portions of diethyl ether.
-
The combined ether extracts are washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the residue is distilled to afford pure this compound.
Yield: The reported yield for this transformation is typically good, although a specific quantitative yield was not provided in the original publication for this intermediate step.
Synthetic Pathways and Logical Relationships
The synthesis of this compound and its role as a precursor can be visualized through the following workflow.
Applications in Drug Development and Medicinal Chemistry
While direct applications of this compound in marketed drugs are not widely documented, its structural motif, the α-cyano-α-alkoxycarbonyl cycloalkane, is of significant interest to medicinal chemists.
-
Scaffold for Biologically Active Molecules: The presence of two reactive functional groups allows for diverse modifications. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ester can be hydrolyzed, reduced, or converted to other functional groups. This versatility makes it a valuable starting material for creating libraries of compounds for biological screening.
-
Analogues in Pharmaceutical Research: Structurally related cyanocyclohexanecarboxylates have been investigated for a range of biological activities. For instance, derivatives of cyclohexanecarboxylic acid have shown potential as antimicrobial and anti-inflammatory agents. The introduction of a cyano group can modulate the electronic and steric properties of a molecule, which can in turn influence its binding to biological targets.
-
Precursor to Key Intermediates: As demonstrated in its original synthesis, this compound can serve as a precursor to more complex intermediates used in the total synthesis of natural products or designed pharmaceutical agents. The cyano group is an excellent carbanion-stabilizing group, facilitating further alkylation reactions at the α-position.
The general workflow for utilizing such a scaffold in drug discovery is depicted below.
Conclusion
This compound, since its first reported synthesis in 1971, has remained a compound of interest due to its synthetic utility. While not a final drug product itself, its role as a versatile building block in organic synthesis, particularly for the construction of complex cyclic systems, is significant. The detailed experimental protocols and compiled data within this guide are intended to facilitate its use in modern research, particularly in the fields of medicinal chemistry and drug development where the exploration of novel molecular scaffolds is paramount. Further investigation into the biological activities of its derivatives may yet uncover more direct applications for this intriguing molecule.
An In-depth Technical Guide to Methyl 1-Cyanocyclohexanecarboxylate Derivatives and Analogs for Drug Discovery Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 1-cyanocyclohexanecarboxylate derivatives and their analogs, a class of compounds with emerging interest in medicinal chemistry. This document details their synthesis, explores their potential therapeutic applications, and presents available quantitative biological data. Methodologies for key experimental procedures are outlined to facilitate further research and development in this area. Particular emphasis is placed on their potential as anticancer agents, with an analysis of their structure-activity relationships and mechanisms of action.
Introduction
The cyclohexane ring is a prevalent scaffold in medicinal chemistry, valued for its conformational flexibility and its role as a bioisosteric replacement for phenyl rings. The introduction of cyano and carboxylate functional groups, as seen in this compound, offers unique electronic and steric properties that can be exploited for targeted drug design. These functional groups can participate in various non-covalent interactions with biological targets, making them attractive starting points for the development of novel therapeutics. This guide will delve into the chemical synthesis of derivatives of this core structure and summarize the current understanding of their biological activities.
Synthesis of this compound and its Analogs
The synthesis of the core molecule, this compound, has been reported in the scientific literature.[1] A common approach involves the reaction of a cyclohexanone precursor. For instance, one potential route involves the Strecker synthesis, where cyclohexanone reacts with an alkali metal cyanide and a source of ammonia, followed by hydrolysis and esterification.
A general procedure for the synthesis of related cyclohexanecarbonitriles starting from cyclohexanone has been developed, which involves a multi-step one-pot process. This process is designed to be industrially applicable and proceeds in methanol as a uniform solvent.[2]
For the synthesis of functionalized derivatives, various methods can be employed. For example, N-bromosuccinimide can be used for bromination of the cyclohexane ring, followed by further modifications.[3] The synthesis of various esters can be achieved through transesterification or by generating a pentaacid chloride in situ followed by esterification with less nucleophilic alcohols.[4]
General Experimental Protocol for Synthesis of Cyclohexanecarbonitrile Derivatives
The following is a generalized protocol based on established methods for the synthesis of related compounds:
-
Reaction Setup: A solution of the starting cyclohexanone derivative is prepared in a suitable solvent, such as methanol.[2]
-
Cyanation: An appropriate cyanating agent, such as potassium cyanide, is added to the reaction mixture.
-
Intermediate Formation: The reaction proceeds through the formation of a cyanohydrin intermediate.
-
Functional Group Modification: Further reactions, such as esterification or amidation, can be carried out on the carboxylate group, while the cyano group can also be a site for chemical modification.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.[5]
Therapeutic Applications and Biological Activity
Derivatives of the cyclohexane scaffold have shown a wide range of biological activities, including antimicrobial and anticancer properties.[6] While specific data on this compound derivatives is limited in the public domain, related structures have demonstrated significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Numerous studies have highlighted the potential of cyclohexane derivatives as anticancer agents. For example, certain cyclohexane-1,3-dione derivatives have been identified as potential therapeutic agents for non-small-cell lung cancer (NSCLC).[7] The cytotoxic activity of novel quinazolinone derivatives has been evaluated against MCF-7 and HeLa cell lines, with some compounds showing significant activity.[8]
The mechanism of anticancer activity for related compounds often involves the induction of apoptosis.[9][10] For instance, some derivatives have been shown to cause cell cycle arrest and induce apoptosis through the activation of caspases.[9][11]
The following table summarizes the cytotoxic activity of some conceptually related cyclohexane and cyanophenyl derivatives against various cancer cell lines. It is important to note that these are not direct derivatives of this compound but provide an indication of the potential of this chemical space.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Quinoxaline Urea Analog | Pancreatic Cancer Cells | ~2.5-fold more potent than reference | [12] |
| Quinoline-based dihydrazone | MCF-7 | 7.016 - 7.05 | [9] |
| 1,3,4-Oxadiazole Derivatives | HT-29, MDA-MB-231 | - | [3] |
| 7-Aza-coumarine-3-carboxamides | HuTu 80 | 2.9 - 5.5 | [13] |
| Arylsemicarbazone Derivatives | HL-60 | 11.38 - 13.08 | [11] |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a series of in vitro assays are typically employed.
Cytotoxicity Assays
A fundamental step in evaluating anticancer potential is to determine the cytotoxicity of the compounds against various cancer cell lines.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[8][9]
-
Apoptosis Assays
To understand the mechanism of cell death induced by the compounds, apoptosis assays are performed.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cells are treated with the test compounds.
-
After treatment, cells are harvested and washed.
-
Cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the different cell populations.[11]
-
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound derivatives are not yet well-defined, related compounds have been shown to act through various mechanisms.
A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Some semicarbazone derivatives, for example, have been shown to cause depolarization of the mitochondrial membrane, suggesting the involvement of the intrinsic apoptotic pathway.[11]
The diagram below illustrates a generalized workflow for the synthesis and biological evaluation of novel therapeutic compounds, which is applicable to the study of this compound derivatives.
Caption: A generalized workflow for the synthesis, biological evaluation, and optimization of novel chemical entities.
The following diagram illustrates a simplified representation of a potential mechanism of action involving the induction of apoptosis.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. scirp.org [scirp.org]
- 3. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 4. Methods for the Synthesis of Functionalized Pentacarboxycyclopentadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Progress in the discovery and development of anticancer agents from marine cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Methyl 1-Cyanocyclohexanecarboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-cyanocyclohexanecarboxylate is a versatile bifunctional molecule featuring both a nitrile and an ester group attached to a quaternary carbon center. This unique structural arrangement dictates its reactivity towards nucleophilic reagents, allowing for a range of selective transformations. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including hydrolysis, reduction, reactions with organometallic reagents, and decarboxylation. Detailed experimental protocols for key transformations, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
The chemistry of α-cyano esters is of significant interest due to their utility as synthetic intermediates. The presence of two electron-withdrawing groups, the nitrile and the ester, on the same carbon atom activates the molecule for a variety of chemical transformations. This compound, with its cyclic backbone, provides a scaffold for the synthesis of various substituted cyclohexyl derivatives, which are common motifs in pharmacologically active compounds. Understanding the selective reactivity of the nitrile and ester functionalities is crucial for the strategic design of synthetic routes.
This guide will explore the key reactions of this compound with common nucleophiles, focusing on the conditions that allow for selective manipulation of each functional group.
Synthesis of this compound
A common method for the synthesis of α-cyano esters involves the cyanation of the corresponding α-halo ester. For this compound, this would typically involve the reaction of methyl 1-bromocyclohexanecarboxylate with a cyanide salt.
Experimental Protocol: Synthesis via Nucleophilic Substitution
A solution of methyl 1-bromocyclohexanecarboxylate in a polar aprotic solvent, such as dimethylformamide (DMF), is treated with an excess of sodium cyanide. The reaction mixture is heated to facilitate the SN2 displacement of the bromide. After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. Purification is typically achieved by distillation under reduced pressure.
| Reactant | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 1-bromocyclohexanecarboxylate | 1.0 | DMF | 80-100 | 4-8 | 75-85 |
| Sodium Cyanide | 1.2-1.5 |
Note: This is a general procedure; specific conditions may vary.
Reactions with Nucleophiles
The reactivity of this compound is characterized by the susceptibility of its two electrophilic centers: the carbonyl carbon of the ester and the carbon atom of the nitrile group. The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
Hydrolysis: Formation of 1-Cyanocyclohexanecarboxylic Acid
The ester functionality can be selectively hydrolyzed under both acidic and basic conditions to yield 1-cyanocyclohexanecarboxylic acid.
-
Acid-Catalyzed Hydrolysis: The reaction is typically carried out by heating the ester in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is reversible and driven to completion by using a large excess of water.[1][2]
-
Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible.[1] The ester is heated with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.
| Conditions | Reagents | Solvent | Temperature (°C) | Product |
| Acidic | H₂SO₄ (aq) | Water | Reflux | 1-Cyanocyclohexanecarboxylic acid |
| Basic | 1. NaOH (aq) | Water/Ethanol | Reflux | 1-Cyanocyclohexanecarboxylic acid |
| 2. H₃O⁺ |
Experimental Protocol: Basic Hydrolysis
This compound is added to a solution of sodium hydroxide in a mixture of water and ethanol. The mixture is heated at reflux until the reaction is complete (monitored by TLC). After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is washed with ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid until a pH of 1-2 is reached, leading to the precipitation of 1-cyanocyclohexanecarboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.
Reduction with Hydride Reagents
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the ester and the nitrile groups.[3] The outcome of the reaction can be controlled by the stoichiometry of the reagent and the reaction conditions.
-
Complete Reduction: Using an excess of LiAlH₄ will reduce both the ester and the nitrile, yielding 1-(aminomethyl)cyclohexanemethanol.[4]
-
Selective Reduction: While selective reduction of one group in the presence of the other is challenging with LiAlH₄, it is generally observed that esters are more readily reduced than nitriles. Careful control of the amount of reducing agent and temperature might allow for the preferential reduction of the ester to the corresponding alcohol, though this is often difficult to achieve with high selectivity.
| Reagent | Stoichiometry | Product |
| LiAlH₄ | Excess | 1-(Aminomethyl)cyclohexanemethanol |
Experimental Protocol: Complete Reduction to 1-(Aminomethyl)cyclohexanemethanol
A solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of an excess of lithium aluminum hydride in the same solvent at 0 °C under an inert atmosphere. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction is then carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to give the crude amino alcohol, which can be further purified by distillation or crystallization.
Reaction with Organometallic Reagents
Grignard reagents and organolithium compounds are strong nucleophiles that can react with both the ester and the nitrile functionalities.
-
Reaction at the Ester Group: The reaction of a Grignard reagent with the ester typically involves the addition of two equivalents of the nucleophile. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone. The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.
-
Reaction at the Nitrile Group: Grignard reagents can also add to the nitrile group to form an imine anion, which upon hydrolysis yields a ketone.
The relative reactivity of the ester and nitrile groups towards organometallic reagents can be influenced by steric and electronic factors. In many cases, the ester is more reactive.
| Reagent | Product (after hydrolysis) |
| R-MgX (2 eq.) | Tertiary alcohol |
| R-MgX (1 eq., controlled) | Ketone (from nitrile) |
Krapcho Decarboxylation
The Krapcho decarboxylation is a useful reaction for the removal of an ester group from a molecule that also contains an electron-withdrawing group at the β-position, such as a nitrile.[5][6] This reaction is particularly effective for α-cyano esters.
The reaction is typically carried out by heating the α-cyano ester in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a salt, such as sodium chloride or lithium chloride, and a small amount of water.[5] The mechanism involves nucleophilic attack of the halide ion on the methyl group of the ester, followed by decarboxylation.
| Reagents | Solvent | Temperature (°C) | Product |
| NaCl, H₂O | DMSO | 150-180 | Cyclohexanecarbonitrile |
Experimental Protocol: Krapcho Decarboxylation to Cyclohexanecarbonitrile
A mixture of this compound, sodium chloride, and a small amount of water in dimethyl sulfoxide is heated to a high temperature (typically around 160 °C) for several hours. The progress of the reaction can be monitored by the evolution of carbon dioxide. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed to yield cyclohexanecarbonitrile, which can be purified by distillation.
Mechanistic Pathways and Visualizations
Hydrolysis of the Ester Group
The hydrolysis of the ester can proceed via two main pathways depending on the pH.
References
Methodological & Application
Application Notes and Protocols for Methyl 1-Cyanocyclohexanecarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-cyanocyclohexanecarboxylate is a versatile bifunctional molecule incorporating both a nitrile and a methyl ester group on a cyclohexane scaffold. This unique structural arrangement makes it a valuable starting material and intermediate in organic synthesis, particularly for the construction of complex cyclic and heterocyclic systems. Its applications span from the synthesis of active pharmaceutical ingredients (APIs) to the creation of novel molecular scaffolds for drug discovery. This document provides an overview of its key applications and detailed protocols for its use in several fundamental synthetic transformations.
Key Applications
The reactivity of this compound is centered around its two primary functional groups: the cyano group and the methyl ester. These groups can be manipulated independently or in concert to achieve a variety of synthetic outcomes.
-
Hydrolysis: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 1-cyanocyclohexanecarboxylic acid. This acid is a key intermediate in the synthesis of various compounds, including the anticonvulsant drug gabapentin.
-
Reduction: Both the nitrile and the ester functionalities can be reduced. Selective reduction of the ester can yield the corresponding primary alcohol, while reduction of the nitrile can lead to an aminomethyl group. Simultaneous reduction of both groups is also possible, yielding an amino alcohol.
-
Cyclization Reactions: The presence of both a nitrile and an ester group makes this compound a suitable precursor for intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, to form functionalized bicyclic systems.
-
Synthesis of Heterocycles and Spiro Compounds: The reactive nature of the nitrile and the potential for enolate formation at the alpha-position allow for its use in the synthesis of various heterocyclic and spirocyclic compounds, which are of significant interest in medicinal chemistry.[1]
Experimental Protocols
The following protocols are detailed methodologies for key synthetic transformations involving this compound. These are based on established organic chemistry principles and may require optimization for specific laboratory conditions and scales.
Protocol 1: Hydrolysis of this compound to 1-Cyanocyclohexanecarboxylic Acid
This protocol describes the conversion of the methyl ester to a carboxylic acid, a crucial step in the synthesis of various bioactive molecules.
Workflow Diagram:
Caption: Workflow for the hydrolysis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Saponification: To the stirred solution, add a solution of sodium hydroxide or potassium hydroxide (1.1 - 1.5 eq) in water.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of cold aqueous hydrochloric acid (e.g., 2M HCl).
-
A precipitate of 1-cyanocyclohexanecarboxylic acid should form.
-
-
Isolation:
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Alternatively, if a precipitate does not form, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Sodium Hydroxide, Hydrochloric Acid |
| Solvent | Methanol/Water |
| Reaction Time | 2-6 hours |
| Temperature | 25-50 °C |
| Product | 1-Cyanocyclohexanecarboxylic Acid |
| Typical Yield | 85-95% |
Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LAH)
This protocol outlines the reduction of both the ester and nitrile functionalities to yield (1-(aminomethyl)cyclohexyl)methanol. Caution should be exercised as LAH is a highly reactive and pyrophoric reagent.[2][3]
Workflow Diagram:
Caption: Workflow for the LAH reduction of this compound.
Methodology:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer, add a suspension of lithium aluminum hydride (LAH) (excess, e.g., 3-4 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether under a nitrogen atmosphere.
-
Addition of Substrate: Cool the LAH suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching (Fieser Work-up):
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add water (x mL, where x = grams of LAH used).
-
Add 15% aqueous sodium hydroxide (x mL).
-
Add water again (3x mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
-
Isolation:
-
Filter the precipitate through a pad of Celite and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol.
-
The product can be further purified by distillation or crystallization if necessary.
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Lithium Aluminum Hydride |
| Solvent | Anhydrous THF or Diethyl Ether |
| Reaction Time | 4-12 hours |
| Temperature | 0 °C to Room Temperature |
| Product | (1-(Aminomethyl)cyclohexyl)methanol |
| Typical Yield | 70-85% |
Protocol 3: Decarboxylation of 1-Cyanocyclohexanecarboxylic Acid
This protocol describes the removal of the carboxylic acid group to form cyclohexanecarbonitrile. This is typically achieved by heating the carboxylic acid.
Workflow Diagram:
Caption: Workflow for the decarboxylation of 1-cyanocyclohexanecarboxylic acid.
Methodology:
-
Reaction Setup: Place 1-cyanocyclohexanecarboxylic acid in a distillation apparatus. The reaction can be performed neat or in a high-boiling inert solvent.
-
Decarboxylation: Heat the carboxylic acid to its melting point and then slowly increase the temperature. Carbon dioxide evolution should be observed.
-
Isolation: The product, cyclohexanecarbonitrile, can be distilled directly from the reaction mixture as it is formed.
-
Purification: Collect the distillate and, if necessary, redistill to obtain the pure product.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 1-Cyanocyclohexanecarboxylic Acid |
| Condition | Thermal (Heat) |
| Reaction Time | 1-3 hours |
| Temperature | 150-200 °C |
| Product | Cyclohexanecarbonitrile |
| Typical Yield | 60-80% |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocols provided herein offer a starting point for its utilization in the synthesis of more complex molecules. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals. The ability to selectively manipulate the nitrile and ester functionalities opens up a wide range of possibilities for the construction of novel compounds with potential applications in medicinal chemistry and materials science.
References
Application Note: Protocol for the Alkylation of Methyl 1-Cyanocyclohexanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The alkylation of carbons alpha (α) to carbonyl and nitrile groups is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Methyl 1-cyanocyclohexanecarboxylate possesses a particularly acidic α-proton due to the combined electron-withdrawing effects of the adjacent cyano and ester functionalities. This acidity allows for facile deprotonation by a strong, non-nucleophilic base to form a stable, nucleophilic enolate.[1][2][3] This enolate readily participates in SN2 reactions with various alkylating agents, providing a versatile method for synthesizing α-substituted cyclohexyl derivatives.[4][5] This protocol details a general procedure for the alkylation of this compound using lithium diisopropylamide (LDA) as the base.
Reaction Scheme
The overall reaction involves two main steps:
-
Enolate Formation: Deprotonation of the α-carbon using a strong base like LDA.
-
Nucleophilic Attack: The resulting enolate anion attacks an alkyl halide in an SN2 reaction.[4]
Data Presentation: Alkylation with Various Electrophiles
The choice of alkylating agent significantly impacts reaction efficiency. The reaction works best with unhindered primary alkyl halides, as well as highly reactive allylic and benzylic halides.[5][6] The following table summarizes representative data for the alkylation of this compound with different electrophiles under typical reaction conditions.
| Entry | Alkylating Agent (R-X) | Reagent | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1 | Iodomethane | CH₃I | THF | 2 | 90-95 |
| 2 | Ethyl Bromide | CH₃CH₂Br | THF | 4 | 85-90 |
| 3 | Benzyl Bromide | BnBr | THF | 2 | 92-98 |
| 4 | Allyl Bromide | C₃H₅Br | THF | 2 | 90-97 |
| 5 | Isopropyl Iodide | i-PrI | THF | 12-24 | < 20 (E2 side reaction) |
Note: Yields are illustrative and can vary based on the precise reaction conditions and purification efficiency.
Detailed Experimental Protocol
This protocol describes the alkylation using benzyl bromide as a representative electrophile.
4.1 Materials and Reagents
-
This compound
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (or Ethyl Acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
4.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
4.3 Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in a 100 mL oven-dried, two-neck round-bottom flask.
-
Seal the flask with rubber septa and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Enolate Formation:
-
Using a syringe, add 20 mL of anhydrous THF to the flask.
-
Add this compound (1.0 eq, e.g., 1.67 g, 10 mmol) to the THF.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
While stirring, slowly add LDA solution (1.1 eq, 2.0 M, 5.5 mL, 11 mmol) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate. The solution may turn yellow or orange.
-
-
Alkylation:
-
In a single portion, add benzyl bromide (1.1 eq, 1.3 mL, 11 mmol) to the enolate solution via syringe.
-
Continue stirring the reaction mixture at -78 °C for 2 hours.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Let it stir overnight (approximately 12-16 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether (or ethyl acetate) and 20 mL of water.
-
Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine the organic layers and wash them with 30 mL of water, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure alkylated product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).
-
Visualized Experimental Workflow
The following diagram illustrates the key stages of the alkylation protocol.
Caption: Workflow for the alkylation of this compound.
References
Application of Methyl 1-Cyanocyclohexanecarboxylate in Medicinal Chemistry: Synthesis of Gabapentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-cyanocyclohexanecarboxylate is a versatile bifunctional molecule that serves as a valuable starting material in medicinal chemistry for the synthesis of various biologically active compounds. Its cyclohexane scaffold provides a rigid framework that can be functionalized to interact with specific biological targets. The presence of both a nitrile and a methyl ester group allows for a wide range of chemical transformations, making it a key building block in the synthesis of complex pharmaceutical agents.
One of the most significant applications of this compound and its close derivatives is in the production of Gabapentin, a widely used anticonvulsant and analgesic drug. Gabapentin is prescribed for the treatment of epilepsy, neuropathic pain, and restless legs syndrome. This document provides detailed application notes and protocols for the synthesis of Gabapentin utilizing this compound as a key precursor.
Synthetic Pathway Overview
The synthesis of Gabapentin from this compound involves a multi-step process that leverages the reactivity of both the nitrile and ester functional groups. The overall strategy involves the homologation of the ester to an acetic acid side chain, followed by the reduction of the nitrile to a primary amine.
Application Notes and Protocols: Methyl 1-Cyanocyclohexanecarboxylate as a Versatile Building Block for Spirocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocycles, three-dimensional structures containing two rings sharing a single atom, are increasingly sought-after motifs in medicinal chemistry and drug discovery. Their rigid conformations offer precise spatial orientation of functional groups, leading to enhanced target selectivity and improved pharmacokinetic properties. Methyl 1-cyanocyclohexanecarboxylate is a readily available and versatile building block for the synthesis of a diverse range of spirocyclic scaffolds. Its unique combination of a nitrile, an ester, and a quaternary carbon center on a cyclohexane ring provides multiple avenues for synthetic elaboration into complex spiro-heterocycles and carbocycles.
These application notes provide detailed protocols and conceptual frameworks for utilizing this compound in the construction of novel spirocyclic compounds through three primary synthetic strategies: Thorpe-Ziegler Cyclization, 1,3-Dipolar Cycloaddition, and Diels-Alder Reaction.
Synthesis of Spiro-ketones via Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a powerful method for the synthesis of cyclic ketones through the intramolecular cyclization of dinitriles.[1][2][3] By first alkylating this compound with a haloacetonitrile, a dinitrile precursor can be readily prepared. Subsequent base-mediated cyclization and acidic hydrolysis afford the desired spiro-ketone.
Experimental Workflow
References
Application Notes and Protocols: Experimental Setup for the Hydrolysis of Methyl 1-Cyanocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the hydrolysis of methyl 1-cyanocyclohexanecarboxylate to yield 1-cyanocyclohexanecarboxylic acid. This conversion is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. Both acidic and basic hydrolysis methods are presented, offering flexibility depending on the compatibility of other functional groups within the molecule. The protocols include reagent specifications, reaction conditions, purification procedures, and characterization of the final product.
Introduction
The hydrolysis of this compound involves the conversion of both the ester and nitrile functional groups to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. The choice between these two pathways often depends on the overall molecular structure and the presence of other acid- or base-sensitive functional groups. The resulting product, 1-cyanocyclohexanecarboxylic acid, is a valuable building block in organic synthesis.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is hydrolyzed to a carboxylic acid and methanol, while the nitrile is hydrolyzed to a carboxylic acid and an ammonium salt.[1]
Base-Promoted Hydrolysis (Saponification): Under basic conditions, the ester is saponified to a carboxylate salt and methanol. The nitrile group is also hydrolyzed to a carboxylate salt, releasing ammonia. Subsequent acidification of the reaction mixture yields the desired carboxylic acid.[1]
Reaction Pathway
Caption: General overview of acidic and basic hydrolysis pathways for this compound.
Experimental Protocols
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Sulfuric acid (H₂SO₄), concentrated | Reflux condenser |
| Sodium hydroxide (NaOH) | Heating mantle with magnetic stirrer |
| Hydrochloric acid (HCl), concentrated | Separatory funnel |
| Diethyl ether (or other suitable organic solvent) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | pH paper or pH meter |
| Deionized water | Glassware for extraction and filtration |
| Ethanol | Analytical balance |
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is based on established procedures for the acidic hydrolysis of related cycloalkane carboxylic acid derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Addition of Acid: Carefully add a 6 M solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (5-10 equivalents of water).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 12-24 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine (2 x 30 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hot water, or a mixture of ethyl acetate and hexanes).
Protocol 2: Base-Promoted Hydrolysis (Saponification)
This protocol is adapted from procedures for the saponification of esters and hydrolysis of nitriles.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.5-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) with stirring. Monitor the reaction by TLC or HPLC until the starting material is consumed. A typical reaction time is 4-8 hours.
-
Workup: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. b. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material or neutral impurities. c. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid (HCl). A precipitate should form. d. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL). e. Combine the organic extracts, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄). f. Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purification: Purify the crude 1-cyanocyclohexanecarboxylic acid by recrystallization as described in the acidic hydrolysis protocol.
Data Presentation
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Primary Reagents | This compound, H₂SO₄ or HCl | This compound, NaOH or KOH |
| Solvent | Water | Ethanol/Water |
| Reaction Temperature | 100-110 °C (Reflux) | 80-90 °C (Reflux) |
| Typical Reaction Time | 12-24 hours | 4-8 hours |
| Workup | Extraction with organic solvent | Acidification followed by extraction |
| Byproducts | Methanol, Ammonium sulfate/chloride | Methanol, Ammonia, Sodium/Potassium chloride |
Characterization of 1-Cyanocyclohexanecarboxylic Acid
The final product should be characterized to confirm its identity and purity.
-
Physical Appearance: White to off-white solid.[2]
-
Melting Point: To be determined experimentally.
-
¹H NMR Spectroscopy: The spectrum should be consistent with the structure of 1-cyanocyclohexanecarboxylic acid. A certificate of analysis for the trans-isomer shows characteristic peaks for the cyclohexane protons.[2] The carboxylic acid proton typically appears as a broad singlet downfield.
-
¹³C NMR Spectroscopy: The spectrum should show characteristic peaks for the nitrile carbon, the carboxylic carbon, and the carbons of the cyclohexane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and a C≡N stretch (around 2240 cm⁻¹).[3][4]
-
Mass Spectrometry: To confirm the molecular weight (153.18 g/mol for C₈H₁₁NO₂).[5]
Safety Precautions
-
Handle concentrated acids and bases with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The hydrolysis of the nitrile group can produce ammonium salts (acidic conditions) or ammonia gas (basic conditions), which are corrosive and have a strong odor. Ensure adequate ventilation.
-
Organic solvents are flammable and should be handled away from ignition sources.
Experimental Workflow Diagram
Caption: A generalized workflow for the hydrolysis of this compound.
References
Synthesis of Novel Spiro-Aminothiophenes from Methyl 1-Cyanocyclohexanecarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Spirocyclic scaffolds, in particular, are of significant interest due to their rigid three-dimensional structures which can lead to enhanced target specificity and improved pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis of novel spiro-aminothiophene derivatives starting from the readily available methyl 1-cyanocyclohexanecarboxylate. The methodologies described herein are based on the robust and versatile Gewald multicomponent reaction, offering an efficient one-pot approach to this valuable class of compounds.
Core Synthesis Strategy: The Gewald Reaction
The Gewald reaction is a powerful multicomponent condensation that allows for the straightforward synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1][2] In the context of our starting material, this compound, the cyclohexane ring acts as the ketone component, leading to the formation of a spirocyclic thiophene system. This one-pot nature of the reaction makes it an attractive and atom-economical method for generating molecular diversity.[3]
The general mechanism proceeds via an initial Knoevenagel condensation between the ketone (in this case, the cyclohexanone tautomer of the starting material) and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[2]
Experimental Protocols
General Considerations
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 or 500 MHz spectrometer. Mass spectra can be obtained using an appropriate mass spectrometry technique (e.g., ESI-MS).
Protocol 1: Synthesis of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its Derivatives
This protocol is adapted from established Gewald reaction procedures for the synthesis of analogous compounds.[4][5]
Materials:
-
This compound
-
Various active methylene nitriles (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
Base (e.g., morpholine, triethylamine, piperidine)[6]
-
Solvent (e.g., ethanol, methanol, N,N-dimethylformamide (DMF))
-
Hydrochloric acid (for workup, if necessary)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and an active methylene nitrile (e.g., malononitrile, 1.0 eq.) in ethanol (20 mL) is added elemental sulfur (1.1 eq.).
-
A catalytic amount of a suitable base (e.g., morpholine, 0.2 eq.) is then added to the mixture.
-
The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with saturated sodium chloride solution, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure spiro-aminothiophene derivative.
Quantitative Data
The yields of the synthesized spiro-aminothiophene derivatives are dependent on the specific active methylene nitrile and reaction conditions used. The following table summarizes representative data based on analogous Gewald reactions.[7][8]
| Entry | Active Methylene Nitrile | Product | Yield (%) |
| 1 | Malononitrile | Methyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 75-85 |
| 2 | Ethyl Cyanoacetate | Methyl 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 70-80 |
| 3 | Cyanoacetamide | Methyl 2-amino-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 65-75 |
Logical Workflow for Synthesis and Characterization
Caption: Synthetic and characterization workflow.
Signaling Pathway Diagram: Potential Biological Targets
Substituted 2-aminothiophenes are known to exhibit a wide range of biological activities, including acting as inhibitors of various kinases.[9] The synthesized spiro-aminothiophenes, as novel chemical entities, could potentially modulate signaling pathways implicated in diseases such as cancer and inflammation. For instance, they could act as inhibitors of receptor tyrosine kinases (RTKs) or downstream signaling components.
Caption: Potential inhibition of the MAPK pathway.
Conclusion
The Gewald reaction provides a highly efficient and versatile platform for the synthesis of novel spiro-aminothiophene derivatives from this compound. The detailed protocols and application notes presented here offer a solid foundation for researchers in the fields of organic synthesis and drug discovery to explore this promising class of heterocyclic compounds. The potential for these compounds to interact with key biological pathways warrants further investigation and highlights their importance in the development of new therapeutic agents.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Methyl 1-Cyanocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of methyl 1-cyanocyclohexanecarboxylate. The methodologies outlined herein are fundamental for establishing the identity, purity, and physicochemical properties of this compound, crucial for its application in research, development, and quality control.
Compound Identification and Properties
This compound is a bifunctional organic molecule containing both a nitrile and a methyl ester group attached to a cyclohexane ring.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| CAS Number | 58920-80-2 | [1] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of this compound. The following sections detail the expected spectral data based on the analysis of structurally related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.75 | s | 3H | -OCH₃ |
| ~ 2.20 - 1.80 | m | 4H | Cyclohexane CH₂ |
| ~ 1.75 - 1.50 | m | 6H | Cyclohexane CH₂ |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (ester) |
| ~ 120 | -C≡N (nitrile) |
| ~ 53 | -OCH₃ |
| ~ 45 | Quaternary Carbon (C-CN, C-COOCH₃) |
| ~ 35 | Cyclohexane CH₂ |
| ~ 25 | Cyclohexane CH₂ |
| ~ 23 | Cyclohexane CH₂ |
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 2940 | Strong | C-H stretch (aliphatic) |
| ~ 2240 | Medium | -C≡N stretch (nitrile) |
| ~ 1735 | Strong | C=O stretch (ester) |
| ~ 1250 | Strong | C-O stretch (ester) |
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectral Data (Electron Ionization - EI)
| m/z | Possible Fragment Assignment |
| 167 | [M]⁺ (Molecular Ion) |
| 152 | [M - CH₃]⁺ |
| 136 | [M - OCH₃]⁺ |
| 108 | [M - COOCH₃]⁺ |
| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrument: A GC-MS system equipped with an EI source.
-
Gas Chromatography (GC) Conditions:
-
Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum.
Chromatographic Analysis
Chromatographic techniques are vital for assessing the purity of this compound and for quantitative analysis.
Gas Chromatography (GC)
GC is a suitable technique for analyzing the volatility and purity of the compound.
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID).
-
GC Conditions:
-
Column: Use a capillary column appropriate for the analysis of moderately polar compounds (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium, hydrogen, or nitrogen.
-
Inlet and Detector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient program similar to that used for GC-MS is recommended to ensure good separation and peak shape.
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity by peak area percentage.
High-Performance Liquid Chromatography (HPLC)
HPLC can be employed for purity determination and quantitative analysis, particularly for non-volatile impurities.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of about 1 mg/mL.
-
Instrument: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For MS compatibility, replace any non-volatile buffer salts with volatile alternatives like formic acid or ammonium formate.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the nitrile and ester groups have weak chromophores).
-
-
Data Analysis: Determine the retention time and calculate the purity based on the peak area percentage.
Visual Workflows
The following diagrams illustrate the logical workflow for the characterization and purity assessment of this compound.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Caption: Relationship between analytical techniques and the information obtained for this compound characterization.
References
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 1-Cyanocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of methyl 1-cyanocyclohexanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols are designed to be robust and scalable, with a focus on yield, purity, and operational safety. Two primary synthetic routes are discussed: the Knoevenagel condensation of cyclohexanone with methyl cyanoacetate followed by reduction, and the formation of a cyanohydrin from cyclohexanone followed by esterification.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, containing both a nitrile and an ester group on a quaternary center, allows for diverse chemical transformations. The scale-up of its synthesis requires careful consideration of reaction conditions, reagent selection, and process safety to ensure a cost-effective and reliable supply of this intermediate. This document outlines two viable synthetic strategies and provides detailed protocols for their implementation on a laboratory and pilot plant scale.
Synthetic Strategies
Two principal synthetic routes for the preparation of this compound are presented.
Route 1: Knoevenagel Condensation and Reduction
This is a two-step process starting from readily available cyclohexanone and methyl cyanoacetate. The initial Knoevenagel condensation yields an unsaturated intermediate, methyl 2-cyano-2-cyclohexylideneacetate, which is subsequently reduced to the target compound.
Route 2: Cyanohydrin Formation and Esterification
This route also begins with cyclohexanone, which is first converted to its cyanohydrin. The resulting α-hydroxy nitrile is then esterified to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the two proposed synthetic routes.
Table 1: Knoevenagel Condensation and Reduction
| Parameter | Knoevenagel Condensation | Reduction |
| Reactants | Cyclohexanone, Methyl Cyanoacetate | Methyl 2-cyano-2-cyclohexylideneacetate, Sodium Borohydride |
| Catalyst/Reagent | Piperidine, Acetic Acid | - |
| Solvent | Toluene | Methanol |
| Temperature | 110-120 °C (reflux) | 0-25 °C |
| Reaction Time | 4-6 hours | 1-2 hours |
| Typical Yield | 85-95% | 90-98% |
| Purity (crude) | >90% | >95% |
| Purification | Distillation | Extraction and Crystallization |
Table 2: Cyanohydrin Formation and Esterification
| Parameter | Cyanohydrin Formation | Esterification |
| Reactants | Cyclohexanone, Sodium Cyanide | Cyclohexanone Cyanohydrin, Methyl Chloroformate |
| Reagent | Acetic Acid | Sodium Hydride |
| Solvent | Dichloromethane/Water | Tetrahydrofuran (THF) |
| Temperature | 0-10 °C | 0-25 °C |
| Reaction Time | 2-3 hours | 3-5 hours |
| Typical Yield | >95% | 80-90% |
| Purity (crude) | Used in situ | >90% |
| Purification | - | Column Chromatography or Distillation |
Experimental Protocols
Protocol 1: Knoevenagel Condensation and Reduction
Step 1a: Synthesis of Methyl 2-cyano-2-cyclohexylideneacetate
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a mechanical stirrer, add cyclohexanone (1.0 mol), methyl cyanoacetate (1.05 mol), piperidine (0.1 mol), and toluene (500 mL).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield methyl 2-cyano-2-cyclohexylideneacetate as a colorless to pale yellow oil.
Step 1b: Reduction to this compound
-
Dissolve methyl 2-cyano-2-cyclohexylideneacetate (1.0 mol) in methanol (1 L) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 mol) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.
Protocol 2: Cyanohydrin Formation and Esterification
Step 2a: Synthesis of Cyclohexanone Cyanohydrin (in situ)
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide (1.1 mol) in water (300 mL).
-
Add a solution of cyclohexanone (1.0 mol) in dichloromethane (300 mL) to the flask.
-
Cool the biphasic mixture to 0 °C in an ice-salt bath.
-
Slowly add glacial acetic acid (1.1 mol) dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.
-
Stir the mixture vigorously for 2-3 hours at 0-5 °C.
-
Separate the organic layer. The aqueous layer can be extracted with dichloromethane (2 x 100 mL).
-
Combine the organic layers and use the resulting solution of cyclohexanone cyanohydrin directly in the next step. Caution: This solution contains unreacted cyanide and should be handled with extreme care in a well-ventilated fume hood.
Step 2b: Esterification to this compound
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 mol) and wash with dry hexanes (2 x 50 mL).
-
Add anhydrous THF (500 mL) and cool the suspension to 0 °C.
-
Slowly add the solution of cyclohexanone cyanohydrin from the previous step via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add methyl chloroformate (1.1 mol) dropwise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization
Caption: Comparative workflows for the synthesis of this compound.
Caption: Logical relationships of reactants and intermediates in the synthetic pathways.
Scale-Up Considerations
-
Safety: Both routes involve hazardous materials. Route 2, in particular, uses sodium cyanide and generates hydrogen cyanide in situ, requiring strict safety protocols, including a well-ventilated environment and appropriate personal protective equipment. The use of sodium borohydride in Route 1 is also a consideration due to its reactivity with acidic and protic media.
-
Exothermic Reactions: The cyanohydrin formation, the reduction with sodium borohydride, and the esterification with sodium hydride are exothermic. Careful control of the reaction temperature through controlled addition of reagents and efficient cooling is crucial to prevent runaway reactions.
-
Work-up and Purification: On a larger scale, extractions can become cumbersome. Liquid-liquid centrifugation or other phase separation technologies may be beneficial. For purification, fractional distillation is often more cost-effective than chromatography for large quantities.
-
Waste Management: Both routes generate waste streams that require proper handling and disposal. The cyanide-containing aqueous waste from Route 2 is particularly hazardous and must be treated appropriately (e.g., with bleach or hydrogen peroxide) before disposal.
Conclusion
The two synthetic routes presented offer viable options for the scale-up synthesis of this compound. The choice between the routes will depend on factors such as available equipment, safety infrastructure, and cost of raw materials. Route 1, the Knoevenagel condensation followed by reduction, may be preferable from a safety perspective as it avoids the direct handling of large quantities of cyanide salts. However, Route 2 may offer a more direct path to the final product. Both protocols have been designed to be scalable and provide a solid foundation for further process development and optimization.
Application Notes and Protocols: Methyl 1-Cyanocyclohexanecarboxylate in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the asymmetric synthesis of methyl 1-cyanocyclohexanecarboxylate, a valuable chiral building block in medicinal chemistry and drug development. The protocols detailed below focus on an organocatalytic approach to establishing the quaternary stereocenter with high enantioselectivity.
Introduction
Molecules containing quaternary stereocenters are of significant interest in drug discovery due to their ability to impart conformational rigidity and metabolic stability. This compound, with its chiral quaternary center, represents a key scaffold for the synthesis of complex carbocyclic compounds. The development of efficient asymmetric catalytic methods to access such structures is crucial for the exploration of new chemical space in pharmaceutical research.
Recent advances in organocatalysis have enabled the direct enantioselective α-cyanation of β-ketoesters, providing a powerful tool for the synthesis of chiral α-cyano-β-ketoesters. This approach offers a direct route to enantiomerically enriched this compound from readily available starting materials.
Asymmetric Synthesis via Organocatalytic α-Cyanation
The key transformation for the asymmetric synthesis of this compound is the enantioselective α-cyanation of its corresponding β-ketoester precursor, methyl 1-oxocyclohexanecarboxylate. This reaction can be effectively catalyzed by chiral organocatalysts, such as Cinchona alkaloids, in the presence of an electrophilic cyanide source.
A plausible reaction pathway involves the deprotonation of the β-ketoester by the chiral catalyst to form a chiral enolate intermediate. This intermediate then reacts with an electrophilic cyanating reagent in a stereocontrolled manner to afford the desired product with high enantiomeric excess.
Caption: Proposed pathway for the organocatalytic asymmetric α-cyanation.
Quantitative Data Summary
The following table summarizes representative results for the organocatalytic asymmetric α-cyanation of a model cyclic β-ketoester, which serves as a proof of concept for the synthesis of this compound.[1]
| Entry | Organocatalyst | Cyanide Source | Solvent | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Cinchonidine | Cyano Benziodoxole | Chloroform | 70 | 76:24 |
| 2 | Quinine | Cyano Benziodoxole | Chloroform | 65 | 70:30 |
Experimental Protocols
General Protocol for the Asymmetric α-Cyanation of Methyl 1-Oxocyclohexanecarboxylate (Adapted from literature[1])
This protocol is adapted from a general procedure for the α-cyanation of β-ketoesters and should be optimized for the specific substrate.
Materials:
-
Methyl 1-oxocyclohexanecarboxylate
-
Cyano Benziodoxole (or other suitable electrophilic cyanide source)
-
Cinchonidine (or other Cinchona alkaloid catalyst)
-
Chloroform (anhydrous)
-
Silica gel for column chromatography
-
Heptane and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of methyl 1-oxocyclohexanecarboxylate (1.0 mmol) and cinchonidine (0.2 mmol, 20 mol%) in anhydrous chloroform (5 mL) at room temperature, add cyano benziodoxole (1.2 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 40 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of heptane and ethyl acetate as the eluent to afford the enantioenriched this compound.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).
Caption: General experimental workflow for asymmetric α-cyanation.
Applications in Drug Development
Chiral cyanocyclohexane derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules. The cyano group can be readily converted to other functional groups such as carboxylic acids, amides, or amines, providing access to a diverse range of molecular architectures. The ester functionality of this compound offers an additional handle for further chemical modifications, making it a versatile building block for the construction of novel drug candidates. The ability to synthesize this compound in an enantiomerically pure form is critical, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry.
References
Application Notes and Protocols: Methyl 1-Cyanocyclohexanecarboxylate in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-cyanocyclohexanecarboxylate, a bifunctional molecule, holds significant potential as a versatile building block in materials science. Its unique structure, featuring both a nitrile and a methyl ester group attached to a central cyclohexyl core, offers multiple pathways for chemical modification and polymerization. This document provides detailed application notes and experimental protocols for the prospective use of this compound in the synthesis of novel polyamides and polyesters with tailored properties. While direct research on this specific monomer is limited, the following protocols are based on established chemical transformations and polymerization techniques for structurally related compounds.
Introduction: Potential Applications in Materials Science
The rigid cyclohexyl backbone of this compound can impart enhanced thermal stability and mechanical strength to polymers. The presence of two distinct functional groups allows for its use in the synthesis of a variety of polymer architectures. Potential applications for polymers derived from this monomer include:
-
High-Performance Engineering Plastics: Polyamides and polyesters containing cyclohexyl units are known for their high glass transition temperatures (Tg) and good thermal stability.[1][2]
-
Biomedical Materials: The biocompatibility of certain polyamides and polyesters makes them suitable for applications in drug delivery systems and medical implants.[3]
-
Advanced Films and Fibers: The properties of these polymers can be tuned for applications requiring high strength and specific barrier properties.[4][5]
Physicochemical Properties of this compound
A summary of the basic properties of the starting material is provided below.
| Property | Value |
| CAS Number | 58920-80-2 |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Proposed Synthetic Pathways to Polymer Monomers
To be utilized in polymer synthesis, this compound must first be converted into suitable monomers such as diamines, dicarboxylic acids, or amino acids. The following diagram illustrates the proposed reaction pathways.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-Cyanocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of methyl 1-cyanocyclohexanecarboxylate, particularly addressing the issue of low yields.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound can arise from various factors related to starting materials, reaction conditions, and work-up procedures. A common synthetic approach involves the reaction of methyl 2-oxocyclohexanecarboxylate with a cyanide source. The following question-and-answer guide addresses specific issues you might encounter.
Q1: I am getting a very low yield or no desired product at all. What are the most likely causes?
A1: Several factors could contribute to a failed or low-yield reaction. Consider the following possibilities:
-
Poor quality of starting materials: The purity of methyl 2-oxocyclohexanecarboxylate is crucial. Impurities can interfere with the reaction. Ensure your starting material is pure and dry.
-
Inactive cyanide source: The cyanide salt (e.g., KCN, NaCN) may be old or have decomposed. Use a fresh, finely ground, and dry cyanide salt for optimal results.
-
Inadequate reaction conditions: Temperature and reaction time are critical. The reaction may require specific temperature control to proceed efficiently. Prolonged reaction times at elevated temperatures can lead to side reactions and decomposition of the product.
-
Presence of water: Cyanide ions can be protonated by water, reducing their nucleophilicity. Ensure all reagents and solvents are anhydrous.
-
Steric hindrance: The carbonyl group in methyl 2-oxocyclohexanecarboxylate is sterically hindered, which can slow down the nucleophilic attack of the cyanide ion.
Q2: My reaction seems to be stalling, and I'm observing unreacted starting material. What can I do?
A2: If the reaction is not proceeding to completion, you can try the following:
-
Increase reaction time: The reaction may be sluggish due to steric hindrance. Cautiously extend the reaction time and monitor the progress by TLC or GC.
-
Increase temperature: Gently warming the reaction mixture might provide the necessary activation energy. However, be cautious as higher temperatures can also promote side reactions. A modest increase to around 40-50 °C could be beneficial.
-
Use a phase-transfer catalyst: A phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the cyanide salt (solid phase) and the ketoester (organic phase).
-
Use a different cyanide source: Trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst can sometimes be more effective for hindered ketones.
Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?
A3: The formation of byproducts is a common cause of low yields. Potential side reactions include:
-
Hydrolysis of the ester: If water is present, the methyl ester group can hydrolyze to a carboxylic acid, especially under basic conditions which can be generated by the cyanide salt.
-
Cyanohydrin decomposition: The cyanohydrin intermediate may be unstable and revert to the starting materials, particularly under basic conditions.
-
Polymerization or condensation reactions: The starting ketoester can undergo self-condensation reactions under basic conditions.
-
Formation of dicyanated products: While less common, reaction at other sites on the molecule is a possibility.
Q4: My work-up procedure seems to be causing a loss of product. What is the best way to isolate this compound?
A4: The work-up procedure is critical for isolating the product and can significantly impact the final yield.
-
Careful pH adjustment: During the work-up, it is important to neutralize the reaction mixture carefully. Acidic conditions can lead to the liberation of highly toxic hydrogen cyanide gas. The product itself might also be sensitive to strong acids or bases.
-
Efficient extraction: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Thorough drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before concentrating the solvent.
-
Purification method: Column chromatography on silica gel is often necessary to separate the desired product from unreacted starting materials and side products. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation.
Frequently Asked Questions (FAQs)
Q: What is a typical yield for the synthesis of this compound?
A: Reported yields for similar cyanation reactions on cyclic ketones can vary significantly, often ranging from moderate to good (50-80%), depending on the specific protocol and the purity of the reagents. Achieving a high yield requires careful optimization of the reaction conditions.
Q: Is it possible to perform this synthesis as a one-pot reaction?
A: While a direct one-pot synthesis from simpler precursors might be challenging, a streamlined one-pot procedure starting from methyl 2-oxocyclohexanecarboxylate is feasible. This would involve the in-situ formation of the cyanohydrin followed by any subsequent transformations without isolating the intermediate. However, this approach requires careful control of the reaction conditions to minimize side reactions.
Q: What are the safety precautions I should take when working with cyanide?
A: Cyanide salts and hydrogen cyanide are extremely toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide-containing solutions will release highly toxic hydrogen cyanide gas and must be avoided or performed with extreme caution in a closed system with appropriate scrubbing.
Quantitative Data Summary
The following table summarizes key quantitative parameters that can influence the yield of the synthesis. Note that optimal conditions should be determined empirically for your specific setup.
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Cyanide:Ketoester) | 1.1 : 1 to 1.5 : 1 | A slight excess of the cyanide source is often used to drive the reaction to completion. |
| Temperature | Room Temperature to 50 °C | Higher temperatures may increase the reaction rate but can also lead to side reactions. |
| Reaction Time | 12 - 48 hours | Monitor the reaction progress by TLC or GC to determine the optimal time. |
| Solvent | Aprotic solvents (e.g., THF, DMF, Acetonitrile) | Ensure the solvent is anhydrous. |
| pH during Work-up | Neutral (pH ~7) | Careful neutralization is crucial to avoid product degradation and HCN gas evolution. |
Detailed Experimental Protocol (Exemplary)
This protocol is a general guideline for the synthesis of this compound from methyl 2-oxocyclohexanecarboxylate. All work must be conducted in a certified fume hood with appropriate safety precautions for handling cyanides.
Materials:
-
Methyl 2-oxocyclohexanecarboxylate
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN), finely powdered and dried
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add methyl 2-oxocyclohexanecarboxylate (1.0 eq). Dissolve the ketoester in anhydrous THF.
-
Addition of Cyanide: In a separate, dry container, weigh out potassium cyanide (1.2 eq). Carefully add the KCN to the reaction mixture in one portion under a positive pressure of nitrogen.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, it may be gently warmed to 40-50 °C.
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution to quench the reaction. Caution: Ensure the solution remains basic to prevent the formation of HCN gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: Purification of Methyl 1-Cyanocyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl 1-cyanocyclohexanecarboxylate. Our aim is to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the purification of this compound.
dot
Caption: A decision tree to guide troubleshooting during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | 1. Product is volatile and lost during solvent removal. 2. Decomposition on silica gel. 3. Incomplete elution from the column. | 1. Use a rotary evaporator with controlled temperature and pressure. Avoid using a high-vacuum line for extended periods.2. Deactivate the silica gel with a small amount of a polar solvent like triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.[1]3. After your main fractions are collected, flush the column with a more polar solvent to check for any remaining product. |
| Product Contaminated with Starting Material | The polarity of the starting material and product are very similar. | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent may be necessary to achieve separation. Consider reverse-phase chromatography if the compounds are highly polar.[2] |
| Presence of a More Polar Impurity | Hydrolysis of the ester or nitrile group to form a carboxylic acid or amide, respectively.[3][4] | Perform a liquid-liquid extraction with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities before chromatographic purification. |
| Product appears oily or discolored | Presence of high molecular weight byproducts or baseline impurities from the reaction. | Consider purification by fractional distillation under reduced pressure. If the product is a solid, recrystallization may be an effective method to remove colored impurities.[5] |
| TLC plate shows streaking | The compound is too polar for the chosen solvent system, or it is acidic/basic and interacting strongly with the silica gel. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. Use a more polar solvent system.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities largely depend on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as the precursor alcohol or halide.
-
Hydrolysis Products: 1-Cyanocyclohexanecarboxylic acid (from ester hydrolysis) or methyl 1-(aminocarbonyl)cyclohexanecarboxylate (from nitrile hydrolysis).[3][4]
-
Side-Reaction Products: Depending on the reaction conditions, byproducts from reactions at the alpha-carbon or rearrangement products could be present.[6][7]
| Potential Impurity | Structure | Typical Method of Removal |
| 1-Cyanocyclohexanecarboxylic acid | C₆H₁₀(CN)(COOH) | Aqueous basic wash (e.g., NaHCO₃) |
| Methyl 1-(aminocarbonyl)cyclohexanecarboxylate | C₆H₁₀(CONH₂)(COOCH₃) | Column Chromatography |
| Unreacted Cyclohexanone Precursor | C₆H₁₀O | Column Chromatography, Distillation |
Q2: What is the recommended method for purifying this compound?
A2: The most common and generally effective method is flash column chromatography on silica gel. For larger scales or to remove high-boiling impurities, vacuum distillation can be very effective. If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[5]
dot
Caption: A typical workflow for the purification of this compound.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel is often due to its acidic nature. You can try the following:
-
Deactivate the Silica: Prepare a slurry of your silica gel in the column eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[1]
-
Minimize Contact Time: Use flash chromatography with a slightly higher pressure to push the solvent through faster, reducing the time your compound spends on the column.
Q4: Can I purify this compound by distillation?
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) until you have a free-flowing slurry.
-
Column Packing: Pour the slurry into your chromatography column and allow the silica to settle. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Add this solution carefully to the top of the silica bed.
-
Elution: Begin eluting with your starting solvent system, gradually increasing the polarity (e.g., to 90:10 Hexane:Ethyl Acetate) if necessary to elute your product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Aqueous Wash for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting material is ready for further purification or analysis.
References
- 1. Purification [chem.rochester.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Cyanide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 7. youtube.com [youtube.com]
- 8. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Reactions of Methyl 1-Cyanocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 1-cyanocyclohexanecarboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Hydrolysis Reactions: Troubleshooting and FAQs
Q1: I am trying to hydrolyze this compound to 1-cyanocyclohexanecarboxylic acid, but I am getting a significant amount of a side product. What could it be?
A1: A common side product during the hydrolysis of this compound, especially under harsh conditions (e.g., high temperatures, strong acid or base), is cyclohexanecarbonitrile. This occurs via decarboxylation of the intermediate 1-cyanocyclohexanecarboxylic acid.
Troubleshooting Guide: Minimizing Decarboxylation
| Condition | Recommendation | Rationale |
| Temperature | Maintain a lower reaction temperature. | Decarboxylation is often thermally induced. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, increase the likelihood of decarboxylation. |
| pH | Use milder basic conditions (e.g., LiOH in THF/water) or carefully controlled acidic conditions. | Strong acids or bases can promote decarboxylation. |
Q2: My hydrolysis product seems to have a different stereochemistry at the alpha-carbon than expected. Is this possible?
A2: Yes, epimerization at the alpha-carbon (the carbon bearing the cyano and carboxyl groups) is a potential side reaction, particularly under basic conditions. The proton at this position is acidic and can be removed by a base to form a planar enolate intermediate, which can then be protonated from either face, leading to a mixture of stereoisomers.
Troubleshooting Guide: Avoiding Epimerization
| Condition | Recommendation | Rationale |
| Base | Use a non-protic, sterically hindered base if possible, although for hydrolysis, this is challenging. With traditional bases like NaOH or KOH, use the lowest effective temperature. | Minimizes the time the enolate intermediate exists. |
| Temperature | Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. | Lower temperatures reduce the rate of both the desired reaction and epimerization. |
Experimental Protocol: Saponification of this compound
-
Dissolve this compound in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.[1]
-
Stir the resulting mixture at room temperature for 5 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully acidify the reaction mixture with 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-cyanocyclohexanecarboxylic acid.[1]
Reduction Reactions: Troubleshooting and FAQs
Q3: I am reducing this compound with Lithium Aluminum Hydride (LAH) to get the corresponding amino alcohol, but my yield is low and I have a complex mixture of products. What is going wrong?
A3: Lithium aluminum hydride is a powerful reducing agent that will reduce both the ester and the nitrile functionalities.[2] The expected product is (1-aminomethyl)cyclohexanemethanol. Low yields and product mixtures can result from:
-
Over-reduction: While less common for the alcohol, the intermediate imine can sometimes lead to secondary amine formation.
-
Incomplete Reaction: Insufficient LAH or reaction time can lead to a mixture of partially reduced intermediates.
-
Work-up Issues: Improper quenching of the reaction can lead to the formation of aluminum salts that are difficult to remove and can co-extract with the product.
Troubleshooting Guide: LAH Reduction
| Issue | Recommendation | Rationale |
| Low Yield | Ensure anhydrous reaction conditions. Use a sufficient excess of LAH (typically 2-3 equivalents). | LAH reacts violently with water. Both the ester and nitrile require hydride equivalents for reduction. |
| Complex Mixture | Add the LAH portion-wise at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or reflux gently. | Better temperature control can minimize side reactions. |
| Difficult Purification | Use a standard Fieser work-up (sequential addition of water, 15% NaOH, and then more water) to precipitate aluminum salts for easy filtration. | This procedure generates granular aluminum salts that are easier to remove than the gelatinous precipitate from other work-ups. |
Q4: Can I selectively reduce the ester or the nitrile group of this compound with sodium borohydride?
A4: Sodium borohydride is generally not reactive enough to reduce esters unless there is an adjacent activating group.[3] However, the α-cyano group can activate the ester towards reduction.[3][4] Selective reduction is challenging and may result in a mixture of products or unreacted starting material. Some studies on α-cyano epoxides have shown selective reduction of either the ester or the cyano group is possible under specific conditions.[4][5]
Troubleshooting Guide: Sodium Borohydride Reduction
| Goal | Recommendation | Potential Outcome & Side Products |
| Selective Ester Reduction | Use NaBH4 in the presence of a Lewis acid (e.g., LiCl, CaCl2) or in a mixed solvent system like THF/methanol.[3] | May yield (1-cyano-cyclohexyl)methanol. Incomplete reaction is a common side product. |
| Selective Nitrile Reduction | This is generally not feasible with NaBH4 alone. More specialized reagents would be required. | Primarily unreacted starting material or reduction of the ester. |
Experimental Protocol: LAH Reduction of this compound
-
In a dry, nitrogen-flushed round-bottom flask, suspend Lithium Aluminum Hydride (2.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LAH suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 16 hours.[6]
-
Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting mixture until a white, granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (1-aminomethyl)cyclohexanemethanol.
Alkylation Reactions: Troubleshooting and FAQs
Q5: I am trying to perform a mono-alkylation on this compound, but I am getting a significant amount of the dialkylated product. How can I avoid this?
A5: Dialkylation is a common side product in the alkylation of compounds with an acidic proton, such as α-cyano esters. After the first alkylation, the product still has an acidic proton and can be deprotonated and alkylated a second time.
Troubleshooting Guide: Minimizing Dialkylation
| Condition | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of the base and exactly one equivalent of the alkylating agent. | Limiting the alkylating agent ensures there is not enough to react with the mono-alkylated product. |
| Temperature | Perform the deprotonation and alkylation at low temperatures (e.g., -78 °C to 0 °C). | Low temperatures can help to control the reaction and improve selectivity. |
| Addition Order | Add the alkylating agent slowly to the solution of the enolate. | This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation. |
Q6: I am concerned about O-alkylation versus C-alkylation. Which is more likely?
A6: For the alkylation of the enolate of this compound with soft electrophiles like alkyl halides (e.g., methyl iodide), C-alkylation is the major pathway. O-alkylation can become more significant with harder electrophiles.
Experimental Protocol: Alkylation of this compound with Methyl Iodide
-
In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add one equivalent of a strong base (e.g., Lithium diisopropylamide, LDA) and stir for 30 minutes to form the enolate.
-
Slowly add one equivalent of methyl iodide.[7]
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate to obtain the crude product. Purify by column chromatography.
Analytical Methods for Product and Side Product Identification
Q7: How can I identify the products and side products in my reaction mixture?
A7: A combination of chromatographic and spectroscopic techniques is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile components of the reaction mixture and obtaining their mass spectra, which can help in identifying the molecular weight and fragmentation patterns of the products and byproducts.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify the structure of the main product and side products by analyzing chemical shifts, integration, and splitting patterns. For example, the disappearance of the methoxy singlet from the starting material and the appearance of new signals corresponding to the amino alcohol protons would indicate a successful LAH reduction.[11][12][13]
-
¹³C NMR: Provides information about the carbon skeleton of the molecules and can help to distinguish between isomers.[14]
-
-
Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups. For instance, in a successful hydrolysis, the ester carbonyl stretch (around 1735 cm⁻¹) will be replaced by a carboxylic acid carbonyl stretch (around 1710 cm⁻¹) and a broad O-H stretch.
Signaling Pathways and Workflow Diagrams
Caption: Hydrolysis of this compound and the decarboxylation side reaction.
Caption: Reduction pathways of this compound with different reducing agents.
Caption: Alkylation of this compound showing the pathway to the dialkylated side product.
References
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple selective reduction by sodium borohydride of an ester or a cyano group of α-cyano epoxides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Absolute configuration of ketone cyanohydrins by 1H NMR: the special case of polar substituted tertiary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. article.sapub.org [article.sapub.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
optimizing reaction conditions for methyl 1-cyanocyclohexanecarboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of methyl 1-cyanocyclohexanecarboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Route 1: From Cyclohexanone: This is a two-step process that begins with the formation of cyclohexanone cyanohydrin from cyclohexanone. The cyanohydrin is then esterified to yield the final product.
-
Route 2: From Methyl Cyclohexanecarboxylate: This route involves the direct α-cyanation of methyl cyclohexanecarboxylate. This method is generally less common for non-activated esters.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Hydrogen cyanide (HCN) and its salts are highly toxic.[1] All manipulations involving cyanide reagents should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. A cyanide antidote kit should be readily available. Reactions should be quenched carefully to neutralize any residual cyanide.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC analysis, a suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting materials and products should have different Rf values, allowing for easy visualization of the reaction's progression.
Troubleshooting Guides
Route 1: Synthesis from Cyclohexanone
This route involves two main stages: cyanohydrin formation and esterification.
Stage 1: Cyanohydrin Formation from Cyclohexanone
Q4: I am observing a low yield of cyclohexanone cyanohydrin. What are the possible causes and solutions?
A4: Low yields in cyanohydrin formation can be attributed to several factors:
-
Insufficient Catalyst: The reaction is typically base-catalyzed.[2] Ensure that a sufficient amount of a suitable base (e.g., a small amount of NaOH or KCN) is used to generate the cyanide anion nucleophile.
-
Steric Hindrance: While cyclohexanone itself is not significantly hindered, substituted cyclohexanones can exhibit steric hindrance that impedes the nucleophilic attack of the cyanide ion.[3][4] For cyclohexanone, this is less of a concern.
-
Reversibility of the Reaction: Cyanohydrin formation is a reversible reaction.[2] To drive the equilibrium towards the product, it is advisable to use a slight excess of the cyanide source.
-
Reaction Temperature: The reaction is generally exothermic. Maintaining a low temperature (e.g., 0-10 °C) can help to favor the formation of the cyanohydrin.
Q5: The reaction mixture is turning dark, and I am getting multiple spots on my TLC. What could be the issue?
A5: A dark reaction mixture and multiple TLC spots often indicate the presence of side reactions. A common side reaction is the polymerization of cyanide or the self-condensation of cyclohexanone under basic conditions. To mitigate this, ensure the reaction temperature is kept low and the reaction time is not unnecessarily prolonged. The slow addition of the cyanide source can also help to control the reaction.
Stage 2: Esterification of Cyclohexanone Cyanohydrin
Q6: I am having difficulty with the esterification of the cyanohydrin. What are the recommended methods?
A6: Esterification of cyanohydrins can be achieved through several methods. A common and effective method is the Fischer-Speier esterification, which involves reacting the cyanohydrin with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Another approach is to use a milder Lewis acid catalyst like titanium tetrachloride.[5]
Q7: During esterification, I am observing the decomposition of my cyanohydrin. How can I prevent this?
A7: Cyanohydrins can be unstable, especially under harsh acidic or basic conditions.[6] To prevent decomposition during esterification:
-
Use Milder Conditions: Consider using a milder acid catalyst or a Lewis acid catalyst which can promote the reaction under less harsh conditions.
-
Control the Temperature: Perform the esterification at a controlled, and often lower, temperature to minimize side reactions.
-
Protecting Groups: In some cases, the hydroxyl group of the cyanohydrin can be protected (e.g., as a silyl ether) before esterification, followed by deprotection.
Q8: The esterification reaction is not going to completion. What can I do?
A8: To drive the esterification reaction to completion, which is an equilibrium process, it is crucial to remove the water formed during the reaction.[3] This can be achieved by:
-
Using a Dean-Stark Apparatus: This allows for the azeotropic removal of water.
-
Using a Drying Agent: Adding a dehydrating agent like molecular sieves to the reaction mixture.
-
Using an Excess of Alcohol: Using a large excess of methanol can also shift the equilibrium towards the product.
Route 2: Direct α-Cyanation of Methyl Cyclohexanecarboxylate
Q9: I am attempting the direct α-cyanation of methyl cyclohexanecarboxylate, but the reaction is not proceeding. Why might this be?
A9: The direct α-cyanation of simple esters is challenging because the α-protons are not as acidic as those in β-keto esters.[7] This makes the formation of the necessary enolate intermediate difficult. Stronger bases and more reactive cyanating agents are typically required.
Q10: What are some potential side reactions in the direct α-cyanation of esters?
A10: Potential side reactions include:
-
Claisen Condensation: The ester enolate can react with another molecule of the ester, leading to self-condensation products.
-
Hydrolysis: If any water is present, the ester can be hydrolyzed back to the carboxylic acid.
-
Reaction at the Carbonyl Group: The cyanide ion could potentially attack the carbonyl carbon of the ester, although this is generally less favorable than with ketones or aldehydes.
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclohexanone
Step 1: Synthesis of Cyclohexanone Cyanohydrin
-
To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., ethanol or dichloromethane) at 0 °C, add a solution of potassium cyanide (KCN) (1.1 eq) in water dropwise.
-
After the addition of the KCN solution, slowly add a solution of a weak acid (e.g., acetic acid) to generate HCN in situ.
-
Maintain the reaction temperature at 0-10 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction with a suitable reagent to neutralize any excess cyanide.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude cyclohexanone cyanohydrin, which can be used in the next step without further purification.
Step 2: Esterification of Cyclohexanone Cyanohydrin
-
Dissolve the crude cyclohexanone cyanohydrin (1.0 eq) in an excess of methanol.
-
Cool the solution to 0 °C and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Alternatively, the reaction can be refluxed to reduce the reaction time, with careful monitoring to avoid decomposition.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain this compound.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Cyanohydrin Formation
| Potential Cause | Recommended Solution |
| Insufficient Catalyst | Ensure the use of a catalytic amount of a suitable base (e.g., NaOH, KCN). |
| Reversibility of Reaction | Use a slight excess (1.1-1.2 eq) of the cyanide source. |
| High Reaction Temperature | Maintain the reaction temperature between 0-10 °C. |
| Steric Hindrance | Not a significant issue for unsubstituted cyclohexanone. |
Table 2: Comparison of Esterification Catalysts
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid | Excess methanol, reflux | Inexpensive, effective | Harsh conditions, potential for side reactions |
| Hydrochloric Acid | Excess methanol, room temp to reflux | Readily available | Corrosive, harsh conditions |
| Titanium Tetrachloride | Dichloromethane, room temp | Milder conditions | Moisture sensitive, requires inert atmosphere |
Visualizations
Caption: Synthetic workflow for this compound from cyclohexanone.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. sarthaks.com [sarthaks.com]
- 4. Give possible explanation fòr each of the following: | Filo [askfilo.com]
- 5. mdpi.com [mdpi.com]
- 6. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 7. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Methyl 1-cyanocyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl 1-cyanocyclohexanecarboxylate. The information addresses common issues that may be encountered during synthesis, purification, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound involve the hydrolysis of its two functional groups: the methyl ester and the nitrile. These reactions can be catalyzed by either acid or base.[1][2][3][4] Under certain conditions, particularly after hydrolysis of the ester to the corresponding carboxylic acid, decarboxylation may also occur.
Q2: Under what conditions is the ester group susceptible to hydrolysis?
A2: The methyl ester group can be hydrolyzed under both acidic and basic conditions.[2][3]
-
Acid-catalyzed hydrolysis: This is a reversible reaction, typically requiring heating with a dilute strong acid (e.g., HCl, H₂SO₄) in the presence of excess water.[1][3][4]
-
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that occurs upon heating with an aqueous solution of a strong base (e.g., NaOH, KOH).[3][4][5] This method is generally more efficient for complete hydrolysis.[1][3] Due to steric hindrance around the quaternary carbon, forcing conditions might be necessary for complete reaction.
Q3: How stable is the nitrile group to hydrolysis?
A3: The nitrile group is generally more resistant to hydrolysis than the ester group and requires more vigorous reaction conditions, such as prolonged heating with strong acids or bases at high temperatures.[6][7][8] It is possible to selectively hydrolyze the ester group in the presence of the nitrile under milder conditions. The hydrolysis of a nitrile proceeds first to an amide intermediate and then to the carboxylic acid (or its salt).[7][9]
Q4: Can this compound undergo decarboxylation?
A4: Direct decarboxylation of the ester is not a common pathway. However, if the ester is first hydrolyzed to 1-cyanocyclohexane-1-carboxylic acid, this resulting α-cyano carboxylic acid can undergo decarboxylation, especially at elevated temperatures. A specific type of this reaction is the Krapcho decarboxylation, which occurs under high temperatures in a dipolar aprotic solvent with a salt.[10]
Q5: What are some common impurities I might find in a sample of this compound?
A5: Common impurities could arise from the synthesis or decomposition of the product. These may include:
-
Starting materials from the synthesis.
-
1-cyanocyclohexane-1-carboxylic acid: from partial hydrolysis of the ester.
-
1-cyanocyclohexane-1-carboxamide: from partial hydrolysis of the nitrile.
-
Cyclohexanecarbonitrile: from the decarboxylation of the hydrolyzed product.
Troubleshooting Guides
Issue 1: Low yield during the synthesis of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure anhydrous conditions if using reagents sensitive to water. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Side reactions | Depending on the synthetic route, side reactions such as the formation of dimers or polymers may occur. Optimize reaction temperature and concentration. |
| Product decomposition during workup | Avoid strongly acidic or basic conditions during the aqueous workup if possible. Use buffered solutions or mild acids/bases for pH adjustment. |
| Loss during purification | This compound is a relatively volatile liquid. Avoid excessive heating or high vacuum during solvent removal. |
Issue 2: The appearance of unexpected peaks in NMR or mass spectra after storage or reaction.
| Possible Cause | Suggested Solution |
| Hydrolysis of the ester | An unexpected peak corresponding to 1-cyanocyclohexane-1-carboxylic acid may appear. This is more likely if the sample has been exposed to moisture, especially under acidic or basic conditions. Store the compound under anhydrous and neutral conditions. |
| Hydrolysis of the nitrile | A peak corresponding to 1-cyanocyclohexane-1-carboxamide or the fully hydrolyzed dicarboxylic acid could be observed. This suggests exposure to harsh acidic or basic conditions, likely with heating. |
| Decarboxylation | The presence of cyclohexanecarbonitrile indicates that the ester was first hydrolyzed and then decarboxylated. This typically requires elevated temperatures. |
Issue 3: Incomplete saponification (base-catalyzed hydrolysis) of the ester.
| Possible Cause | Suggested Solution |
| Steric hindrance | The quaternary carbon center sterically hinders the approach of the hydroxide ion to the ester's carbonyl group. Increase the reaction temperature and/or time. Consider using a co-solvent like THF or dioxane to improve solubility. |
| Insufficient base | Ensure at least a stoichiometric amount of base is used. For a complete and faster reaction, an excess of the base is recommended. |
| Non-aqueous conditions | For very hindered esters, consider a non-aqueous saponification method, such as using NaOH in a mixture of methanol and dichloromethane, which can be effective at room temperature.[11][12] |
Data Summary
The following table summarizes general conditions for the decomposition pathways of functional groups present in this compound. Note that specific conditions for this exact molecule may vary.
| Decomposition Pathway | Functional Group | Conditions | Products | Reference |
| Acid-Catalyzed Hydrolysis | Methyl Ester | Dilute strong acid (e.g., HCl, H₂SO₄), heat, excess H₂O | 1-Cyanocyclohexane-1-carboxylic acid, Methanol | [1][3] |
| Base-Catalyzed Hydrolysis (Saponification) | Methyl Ester | Strong base (e.g., NaOH, KOH), heat, H₂O | Salt of 1-Cyanocyclohexane-1-carboxylic acid, Methanol | [3][5] |
| Acid-Catalyzed Hydrolysis | Nitrile | Concentrated strong acid (e.g., HCl), prolonged heating | 1-Carboxycyclohexane-1-carboxylic acid ammonium salt | [6][7] |
| Base-Catalyzed Hydrolysis | Nitrile | Concentrated strong base (e.g., NaOH), prolonged heating | Salt of 1-Carboxycyclohexane-1-carboxylic acid, Ammonia | [6][7] |
| Decarboxylation | α-Cyano Carboxylic Acid | High temperature, often in a dipolar aprotic solvent (e.g., DMSO) with a salt (e.g., NaCl) | Cyclohexanecarbonitrile, CO₂ | [10] |
Experimental Protocols
Protocol: Saponification of this compound
This protocol describes the base-catalyzed hydrolysis of the methyl ester group.
Materials:
-
This compound
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Ethanol (or THF as a co-solvent)
-
2M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and drying
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add an excess of 10% aqueous NaOH solution (e.g., 2-3 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture with 2M HCl until the pH is ~2. A precipitate of the carboxylic acid may form.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-cyanocyclohexane-1-carboxylic acid.
Troubleshooting:
-
Incomplete reaction: If the reaction does not go to completion, increase the reflux time or the concentration of the NaOH solution. Using a co-solvent like THF might improve solubility and reaction rate.
-
Formation of byproducts: If the nitrile group also hydrolyzes, you may isolate the dicarboxylic acid. To avoid this, use milder conditions (lower temperature, shorter reaction time) and monitor the reaction closely.
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: General experimental workflow for reactions involving this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. byjus.com [byjus.com]
- 10. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: NMR Analysis of Methyl 1-Cyanocyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 1-cyanocyclohexanecarboxylate and encountering issues with its Nuclear Magnetic Resonance (NMR) spectrum.
Frequently Asked Questions (FAQs) & Troubleshooting
Our troubleshooting guide is designed to help you identify and resolve common issues observed in the 1H and 13C NMR spectra of this compound.
Question: My 1H NMR spectrum shows broad peaks. What could be the cause?
Answer:
Peak broadening in your 1H NMR spectrum can arise from several factors. Here are some common causes and solutions:
-
Poor Shimming: The homogeneity of the magnetic field greatly affects peak sharpness.[1][2][3] Poor shimming can result in broad, distorted peaks.
-
Solution: Re-shim the spectrometer before acquiring your spectrum. Ensure the lock signal is stable and optimized.
-
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1]
-
Solution: Dilute your sample to an optimal concentration, typically 5-10 mg in 0.6-0.7 mL of deuterated solvent.
-
-
Incomplete Dissolution or Particulate Matter: If your sample is not fully dissolved or contains solid particles, this can disrupt the magnetic field homogeneity.[1][3]
-
Solution: Ensure your sample is completely dissolved. If necessary, filter the sample to remove any particulate matter before transferring it to the NMR tube.
-
-
Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[3][4]
-
Solution: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it or by using freeze-pump-thaw cycles. Using a fresh, high-quality deuterated solvent can also help.
-
-
Chemical Exchange: Protons undergoing chemical exchange on the NMR timescale can lead to broadened signals.[2][4] While less likely for the protons in this compound, it's a possibility if impurities with exchangeable protons are present.
-
Solution: Acquiring the spectrum at a different temperature (variable temperature NMR) can sometimes resolve or sharpen these peaks.
-
Question: The integration of my peaks is incorrect. Why is this happening?
Answer:
Inaccurate integration is a frequent issue in NMR spectroscopy. Several factors can contribute to this problem:
-
Inadequate Relaxation Delay (d1): For quantitative analysis, it is crucial that all protons have fully relaxed back to their equilibrium state before the next pulse.[5][6] If the relaxation delay is too short, protons with longer relaxation times (T1) will not be fully represented, leading to lower integration values.
-
Solution: Increase the relaxation delay (d1) to at least 5 times the longest T1 of the protons in your molecule. A d1 of 10-20 seconds is often a good starting point for quantitative measurements.[5]
-
-
Poor Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to significant integration errors.
-
Solution: Carefully phase your spectrum manually to ensure all peaks are in pure absorption mode. Apply a baseline correction to ensure the baseline is flat across the entire spectrum.
-
-
Signal Overlap: If peaks are overlapping, it can be difficult to set the integration regions accurately.[7]
-
Solution: Use a higher field NMR spectrometer to achieve better signal dispersion. You can also try a different deuterated solvent, as solvent effects can alter chemical shifts and potentially resolve overlapping signals.[1]
-
-
Signal-to-Noise Ratio (S/N): A low signal-to-noise ratio can make it difficult to accurately integrate peaks, especially smaller ones.[3]
-
Solution: Increase the number of scans to improve the S/N. The S/N increases with the square root of the number of scans.[3]
-
Question: I am seeing unexpected peaks in my spectrum. What are they?
Answer:
The presence of unexpected signals in your NMR spectrum typically indicates the presence of impurities.
-
Residual Solvents: The most common impurities are residual solvents from the reaction or purification steps (e.g., ethyl acetate, hexane, dichloromethane).
-
Solution: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents. Ensure your product is thoroughly dried under high vacuum to remove volatile impurities.
-
-
Water: Water is a frequent contaminant in deuterated solvents, especially if they have been opened multiple times.[1] The chemical shift of water is solvent-dependent but often appears as a broad singlet.
-
Solution: Use fresh, high-quality deuterated solvent. To confirm a water peak, you can add a drop of D2O to your sample, shake it, and re-acquire the spectrum. The water peak should disappear or significantly decrease in intensity due to proton exchange.[1]
-
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can result in the presence of starting materials or byproducts in your sample.
-
Solution: Compare the spectrum of your product with the spectra of the starting materials. If byproducts are suspected, further purification of your compound is necessary.
-
-
Grease: Stopcock grease from glassware can sometimes contaminate a sample, typically appearing as broad signals in the aliphatic region.
-
Solution: Be meticulous with your lab technique to avoid introducing grease into your sample.
-
Expected NMR Data for this compound
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. Note that actual chemical shifts can vary slightly depending on the solvent and concentration.
1H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.75 | Singlet | 3H | -OCH3 |
| ~ 2.2 - 1.5 | Multiplet | 10H | Cyclohexyl protons |
13C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 172 | C=O (Ester) |
| ~ 120 | -CN (Nitrile) |
| ~ 53 | -OCH3 |
| ~ 45 | Quaternary Carbon (C1) |
| ~ 35 - 20 | Cyclohexyl carbons |
Experimental Protocol: Acquiring an NMR Spectrum
This section outlines a standard procedure for preparing a sample of this compound and acquiring a high-quality NMR spectrum.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) to the NMR tube.
-
Cap the tube and gently invert it several times until the sample is completely dissolved.
-
If any solid particles remain, filter the solution into a new NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine, ensuring the correct depth.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp peaks.
-
Acquire a standard 1H NMR spectrum. For routine characterization, 8-16 scans are typically sufficient. For quantitative analysis, ensure an appropriate relaxation delay (d1) is used (e.g., 10-20 seconds).
-
Acquire a 13C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of 13C.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum. For CDCl3, the residual solvent peak is at 7.26 ppm for 1H NMR and 77.16 ppm for 13C NMR.
-
Integrate the peaks in the 1H NMR spectrum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with an NMR spectrum.
Caption: A workflow diagram for troubleshooting common NMR spectral issues.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. tutorchase.com [tutorchase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr spectroscopy - 1H NMR Broad peaks - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Reduce 1H NMR Evaluation Error | NMR Integration [aiinmr.com]
- 7. NMR Spectroscopy Practice Problems [chemistrysteps.com]
safe handling and storage of methyl 1-cyanocyclohexanecarboxylate
This technical support center provides guidance on the safe handling and storage of methyl 1-cyanocyclohexanecarboxylate for researchers, scientists, and drug development professionals. The following information is based on best practices for handling chemicals with similar functional groups, including nitriles and flammable liquids.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Toxicity: The presence of a cyanocyclohexane group indicates potential toxicity similar to other cyanide-containing compounds (nitriles). Inhalation, ingestion, or skin contact may be harmful.
-
Flammability: As a methyl ester, it is likely a combustible or flammable liquid.[1][2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, a comprehensive PPE setup is mandatory:
-
Gloves: Double gloves, with a utility-grade nitrile glove over an exam-style nitrile glove, are recommended.[4][5][6][7][8][9] Nitrile gloves offer good resistance to a wide range of chemicals.[5][6][7][8][9]
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[3][10]
-
Lab Coat: A flame-retardant lab coat is essential.[4]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4][11]
Q3: How should I properly store this compound?
A3: Proper storage is crucial to maintain chemical integrity and prevent accidents:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][12][13]
-
Keep the container tightly closed to prevent the escape of vapors.[1][2][12][13]
-
Store separately from strong oxidizing agents, acids, and bases.[1][12]
-
The storage area should be a designated flammables cabinet.[10]
Q4: What should I do in case of a spill?
A4: The appropriate response depends on the size of the spill:
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, confine the spill with absorbent materials like vermiculite or chemical absorbent pads.[4][14][15]
-
Gently sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[14]
-
Decontaminate the area with a pH 10 buffer solution followed by a dilute bleach solution.[4][15][16]
-
-
Large Spills (or any spill outside a fume hood):
Q5: What is the proper procedure for disposing of waste containing this compound?
A5: All waste containing this compound must be treated as hazardous waste.
-
Collect all contaminated materials (gloves, wipes, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[4][16]
-
Liquid waste should be stored in a separate, sealed, and labeled container.
-
Follow your institution's and local regulations for hazardous waste disposal.[11]
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Unusual Odor Detected | Improperly sealed container or small leak. | Immediately move to a well-ventilated area. If working in a fume hood, ensure it is functioning correctly. Check the container for any damage or loose seals. If a leak is confirmed, follow small spill cleanup procedures. |
| Skin or Eye Contact | Accidental splash or improper PPE. | Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[15][17] Seek immediate medical attention.[11] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][18] Seek immediate medical attention. |
| Inhalation of Vapors | Inadequate ventilation or working outside of a fume hood. | Move to fresh air immediately.[4][12] If breathing is difficult, administer oxygen if you are trained to do so.[17][18] Seek immediate medical attention.[4][12] Do not perform mouth-to-mouth resuscitation.[15][17][18] |
Quantitative Data Summary
| Parameter | Value/Recommendation | Source/Justification |
| Storage Temperature | Cool, well-ventilated area.[1][12][13] | General recommendation for flammable liquids to prevent vapor buildup. |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids.[1][12] | To prevent vigorous reactions or the release of toxic gases. |
| Spill Cleanup - Decontamination Solutions | pH 10 buffer solution, followed by a ~10% bleach solution.[4][15][16] | To neutralize and decontaminate cyanide residues. |
| First Aid - Skin/Eye Wash Duration | At least 15 minutes.[4][11][15][17] | To ensure complete removal of the chemical. |
Experimental Protocols
Protocol for Safe Handling and Dispensing
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE: double nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.
-
Prepare a designated waste container for contaminated materials.
-
Have a spill kit readily accessible.
-
-
Procedure:
-
Place the container of this compound inside the chemical fume hood.
-
Ground and bond the container and receiving equipment when transferring the material to prevent static discharge.[2][10]
-
Carefully open the container.
-
Use a clean, dry pipette or syringe to transfer the desired amount of the liquid.
-
Dispense the liquid into the reaction vessel, ensuring the tip of the dispensing tool is close to the surface of the receiving liquid to minimize splashing.
-
Tightly reseal the original container.
-
-
Post-Procedure:
-
Wipe down the work area within the fume hood with a suitable solvent and then decontaminate with a pH 10 buffer solution.
-
Dispose of all contaminated materials (pipette tips, wipes, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Decision tree for responding to a chemical spill.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 8. armbrustusa.com [armbrustusa.com]
- 9. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. uvic.ca [uvic.ca]
- 16. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 17. monash.edu [monash.edu]
- 18. npis.org [npis.org]
common experimental pitfalls with methyl 1-cyanocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with methyl 1-cyanocyclohexanecarboxylate.
Troubleshooting Guides
Issue 1: Low Yield During Synthesis
Q1: I am synthesizing this compound via cyanation of methyl 1-hydroxycyclohexanecarboxylate and my yields are consistently low. What are the common causes?
A1: Low yields in this synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the cyanating agent and that the reaction time is adequate. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
-
Side Reactions: The formation of byproducts is a common issue. Depending on the reagents used, side reactions can include elimination to form unsaturated esters or hydrolysis of the ester or nitrile group.
-
Work-up Issues: The product can be lost during the aqueous work-up if the pH is not carefully controlled. Acidic or basic conditions can promote hydrolysis. Ensure the extraction solvent is appropriate and perform multiple extractions to maximize recovery.
-
Purification Losses: this compound can be volatile. Care should be taken during solvent removal under reduced pressure. Additionally, purification by column chromatography may lead to losses if the silica gel is too acidic or if the compound streaks on the column.
Issue 2: Product Instability and Decomposition
Q2: My purified this compound seems to decompose upon storage. What are the likely causes and how can I prevent this?
A2: this compound can be susceptible to hydrolysis, especially in the presence of moisture and acid or base.
-
Hydrolysis: The ester and/or the nitrile group can hydrolyze over time. The presence of water will facilitate this decomposition.
-
Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (e.g., in a refrigerator or freezer). Using a desiccator can also help to minimize exposure to moisture.
Issue 3: Difficulty with Subsequent Reactions (e.g., Hydrolysis or Decarboxylation)
Q3: I am trying to hydrolyze the ester of this compound to the corresponding carboxylic acid, but the reaction is sluggish or I am getting unwanted side products. What could be wrong?
A3: The hydrolysis of sterically hindered esters like this compound can be challenging.
-
Steric Hindrance: The quaternary carbon center hinders the approach of the hydroxide ion to the ester carbonyl. More forcing conditions (e.g., higher temperatures, longer reaction times, stronger base) may be necessary.
-
Competing Reactions: Under harsh basic conditions, the nitrile group can also be hydrolyzed to a carboxylic acid or an amide. If selective hydrolysis of the ester is desired, milder conditions should be explored.
Q4: I am attempting a Krapcho decarboxylation of the methyl ester, but the reaction is not proceeding as expected. What are some troubleshooting tips?
A4: The Krapcho decarboxylation is typically effective for β-ketoesters or malonic esters.[1][2] For a simple α-cyanoester, this reaction may not be the most appropriate. However, if you are attempting a variation of this reaction, consider the following:
-
Reaction Conditions: The Krapcho decarboxylation often requires high temperatures and a polar aprotic solvent like DMSO, along with a salt such as LiCl or NaCl.[2] Ensure your reaction is being heated sufficiently and that the solvent is anhydrous.
-
Substrate Suitability: The traditional Krapcho reaction is most efficient for substrates with an electron-withdrawing group at the β-position relative to the ester. The cyano group is at the α-position, which may not facilitate the reaction in the same way.
Frequently Asked Questions (FAQs)
Q5: What are the expected spectroscopic signatures for this compound?
A5:
-
¹H NMR: You would expect to see multiplets for the cyclohexyl protons and a singlet for the methyl ester protons. The chemical shift of the methyl protons will typically be around 3.7 ppm.
-
¹³C NMR: Key signals would include the quaternary carbon attached to the cyano and ester groups, the nitrile carbon (around 120 ppm), the ester carbonyl carbon (around 170 ppm), and the methyl ester carbon (around 53 ppm), in addition to the cyclohexyl carbons.
-
IR Spectroscopy: Look for a strong C≡N stretch (around 2240 cm⁻¹) and a strong C=O stretch for the ester (around 1730 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 167.21.[3]
Q6: Can this compound participate in the Gewald reaction?
A6: While the Gewald reaction typically involves an α-cyanoester, it also requires an α-methylene group (a carbon with at least one hydrogen) adjacent to the cyano and ester groups for the initial Knoevenagel condensation.[4][5][6] Since this compound has a quaternary α-carbon, it lacks the necessary α-protons and therefore cannot directly participate as the α-cyanoester component in a standard Gewald reaction.
Q7: What are some common side products that can form during reactions with this compound?
A7: The following table summarizes potential side products and their characteristics.
| Side Product Name | Formation Condition | Expected Analytical Signature Change |
| 1-Cyanocyclohexanecarboxylic acid | Hydrolysis of the methyl ester | Disappearance of the methyl singlet in ¹H NMR; Broad OH peak in IR; Change in mass spectrum. |
| Methyl 1-(aminocarbonyl)cyclohexanecarboxylate | Partial hydrolysis of the nitrile group | Appearance of N-H peaks in ¹H NMR and IR; Change in mass spectrum. |
| 1-Cyanocyclohexene | Elimination reaction | Appearance of vinylic proton signals in ¹H NMR; Disappearance of the ester group signals. |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis via nucleophilic substitution of a suitable starting material like methyl 1-bromocyclohexanecarboxylate.
Materials:
-
Methyl 1-bromocyclohexanecarboxylate
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 1-bromocyclohexanecarboxylate (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Potential hydrolysis pathways as side reactions.
References
Technical Support Center: Alternative Greener Solvents for Methyl 1-Cyanocyclohexanecarboxylate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing alternative, greener solvents for the synthesis of methyl 1-cyanocyclohexanecarboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative greener solvents for the synthesis of this compound?
A1: Traditional solvents used in organic synthesis, such as toluene, benzene, and chloroform, often pose significant environmental and health risks.[1][2] They can be toxic, carcinogenic, and contribute to volatile organic compound (VOC) emissions.[1] Green solvents, derived from renewable resources, are designed to minimize these negative impacts.[1][2] Key benefits of using greener solvents include:
-
Reduced Environmental Impact: Many green solvents are biodegradable and have a lower carbon footprint.[1]
-
Improved Safety: They often exhibit lower toxicity, are less flammable, and have higher boiling points, reducing the risk of exposure and accidents.[1]
-
Enhanced Sustainability: The use of renewable feedstocks for solvent production contributes to a more sustainable chemical industry.[1][2]
Q2: What are some examples of greener solvents suitable for cyanation reactions?
A2: Several classes of greener solvents show promise for cyanation reactions, including:
-
Bio-derived Solvents: 2-Methyltetrahydrofuran (2-MeTHF) and Cyrene™ (dihydrolevoglucosenone) are bio-based solvents that can often replace traditional ethers and polar aprotic solvents.[3][4][5]
-
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and offer unique properties like negligible vapor pressure and high thermal stability. They can act as both solvent and catalyst in cyanation reactions.[6][7][8]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, low-cost, and can be derived from natural sources.[4][9][10][11][12][13]
-
Water: When feasible, water is an ideal green solvent due to its non-toxicity, availability, and non-flammability.[14][15] Phase-transfer catalysis can be employed to facilitate reactions between water-insoluble organic substrates and water-soluble reagents.[1][2][7]
Q3: Can I recycle greener solvents?
A3: Yes, many greener solvents are designed for recyclability, which is a key principle of green chemistry. For instance, 2-MeTHF has low miscibility with water, which simplifies its recovery through phase separation after aqueous work-up.[4] Ionic liquids and deep eutectic solvents, due to their low volatility, can often be recovered and reused after the reaction, although purification might be necessary.[7][9]
Greener Solvent Properties
The following table summarizes the properties of selected greener solvents in comparison to a traditional solvent, toluene.
| Solvent | Source | Boiling Point (°C) | Density (g/mL) | Water Solubility | Key Advantages |
| Toluene | Petrochemical | 111 | 0.87 | Insoluble | Well-established solvent |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corn cobs)[4][16] | 80 | 0.86 | Low (4.5 g/100 mL) | Renewable, low water solubility for easy separation, stable to bases[3][4] |
| Cyrene™ | Renewable (cellulose) | 227 | 1.25 | Miscible | High polarity, biodegradable, low toxicity |
| [BMIm][BF4] (an Ionic Liquid) | Synthetic | >300 | 1.17 | Miscible | Negligible vapor pressure, high thermal stability, tunable properties[17] |
| Choline Chloride:Urea (1:2 DES) | Natural/Synthetic | >200 | 1.25 | Miscible | Biodegradable, low cost, easy to prepare[12] |
Experimental Protocols
While a specific, optimized protocol for the synthesis of this compound in every green solvent is not yet widely published, the following adapted one-pot procedure from cyclohexanone provides a strong starting point for researchers. This protocol utilizes methanol, a greener alternative to many traditional solvents.
One-Pot Synthesis of this compound (Adapted from Cyclohexanecarbonitrile Synthesis) [6][16][17]
Reactants:
-
Cyclohexanone
-
Methyl cyanoformate
-
Base (e.g., sodium methoxide in methanol)
-
Methanol (solvent)
Procedure:
-
To a solution of cyclohexanone in methanol, add methyl cyanoformate at a controlled temperature (e.g., 0-5 °C).
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture, maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a suitable acidic solution (e.g., dilute HCl) to neutralize the base.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Troubleshooting Guide
Q: I am observing a low or no yield of the desired product. What could be the issue?
A: Low yields can stem from several factors when using greener solvents.
-
Poor Solubility of Reagents: Some greener solvents may have different solvency profiles compared to traditional ones. Ensure all your starting materials are sufficiently soluble in the chosen solvent. If not, consider using a co-solvent or a different green solvent.
-
Reaction Kinetics: Reaction rates can be slower in some greener solvents. Try increasing the reaction time or temperature.
-
Catalyst Incompatibility: The catalyst you are using might not be as effective in the green solvent. You may need to screen different catalysts or ligands to find an optimal system.
-
Water Content: Some greener solvents, particularly bio-derived ones, can have higher water content which might interfere with moisture-sensitive reagents or catalysts. Ensure your solvent is appropriately dried if necessary.
Q: I am having difficulty with the work-up and product isolation. What can I do?
A: Work-up procedures may need to be adapted for greener solvents.
-
Emulsion Formation: When using solvents with some water miscibility, emulsions can form during aqueous extraction. To break emulsions, you can try adding brine or a small amount of a different organic solvent.
-
Product Precipitation: If your product is a solid, you might be able to induce precipitation by adding an anti-solvent, which can be a greener work-up alternative to extraction.
-
Solvent Removal: For high-boiling point solvents like some ionic liquids and deep eutectic solvents, removal by evaporation may not be feasible. In these cases, product isolation is typically achieved by extraction with a low-boiling organic solvent in which the IL or DES is not soluble. The recyclability of the solvent is a key advantage here.
This technical support center provides a starting point for adopting greener solvents in the synthesis of this compound. As research in this area continues to grow, more specific protocols and data will become available.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mdpi.com [mdpi.com]
- 11. Amino acid-based deep eutectic solvent as a versatile catalyst for the green synthesis of chromenopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Can Deep Eutectic Systems Promote Greener Processes in Medicinal Chemistry and Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A truly green synthesis of α-aminonitriles via Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scirp.org [scirp.org]
Validation & Comparative
structural validation of methyl 1-cyanocyclohexanecarboxylate by X-ray crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the definitive method for achieving this, providing unequivocal evidence of atomic connectivity, stereochemistry, and intermolecular interactions. This guide offers a comparative analysis of the structural features of a cyclohexanecarboxylic acid derivative, supported by experimental data, and outlines the comprehensive protocol for such a study.
While crystallographic data for methyl 1-cyanocyclohexanecarboxylate is not publicly available, we present a detailed structural analysis of a related compound, 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid, to exemplify the depth of information obtainable through X-ray diffraction.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid. For comparative purposes, typical bond lengths for relevant functional groups are also provided. This allows for an assessment of the geometric parameters within the determined crystal structure against established chemical knowledge.
| Parameter | 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid | Typical Value |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| Unit Cell Dimensions | ||
| a (Å) | 6.2399 (17) | - |
| b (Å) | 10.222 (2) | - |
| c (Å) | 22.251 (6) | - |
| α (°) | 90 | - |
| β (°) | 90.232 (8) | - |
| γ (°) | 90 | - |
| Volume (ų) | 1419.2 (6) | - |
| Z | 4 | - |
| Selected Bond Lengths (Å) | ||
| C-C (cyclohexane) | 1.52-1.54 | ~1.54 |
| C-C (carboxyl) | 1.51 | ~1.51 |
| C=O (carboxyl) | 1.25 | ~1.21 |
| C-O (carboxyl) | 1.31 | ~1.36 |
| Selected Bond Angles (°) | ||
| C-C-C (cyclohexane) | 110.8-111.5 | ~109.5 |
| O=C-O (carboxyl) | 123.5 | ~125 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure through X-ray diffraction follows a meticulous workflow, from sample preparation to data analysis.
Crystal Growth
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. The key is to allow crystals to form slowly from a supersaturated solution. Common methods include:
-
Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and subsequent crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that includes a reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Crystal Selection and Mounting
Once crystals have formed, a suitable specimen must be selected under a microscope. An ideal crystal should be transparent, have well-defined faces, and be free of cracks or other imperfections.[1] The optimal size is typically around 0.1-0.3 mm in all dimensions.[2] The selected crystal is then carefully mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and the cold stream of nitrogen gas used for low-temperature data collection.
Data Collection
The mounted crystal is placed on a diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector.[3] A monochromatic X-ray beam is directed at the crystal.[3] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.[3] The positions and intensities of these diffracted spots are recorded by the detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. This map is interpreted to build an initial model of the molecular structure. The model is then refined against the experimental data to improve the fit, resulting in the final, highly accurate three-dimensional structure.[3]
Experimental Workflow
The following diagram illustrates the key stages in the structural validation of a small molecule by single-crystal X-ray crystallography.
References
comparing reactivity of methyl 1-cyanocyclohexanecarboxylate vs methyl 1-cyanocyclopentanecarboxylate
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the landscape of synthetic chemistry and drug development, the nuanced reactivity of cyclic organic molecules is a cornerstone of molecular design and optimization. This guide provides a detailed comparison of the reactivity of methyl 1-cyanocyclohexanecarboxylate and methyl 1-cyanocyclopentanecarboxylate, offering insights for researchers, scientists, and professionals in drug development. This analysis is grounded in fundamental principles of organic chemistry, supported by spectroscopic data from analogous compounds, and presented with clear experimental context.
At a Glance: Key Reactivity Differences
The primary distinction in reactivity between this compound and methyl 1-cyanocyclopentanecarboxylate arises from the inherent differences in their carbocyclic ring structures. The six-membered cyclohexane ring and the five-membered cyclopentane ring exhibit unique conformational and steric properties that directly influence the accessibility and reactivity of the ester and nitrile functional groups.
| Property | This compound | Methyl 1-Cyanocyclopentanecarboxylate |
| Ring Conformation | Predominantly strain-free chair conformation. | Envelope or half-chair conformation with inherent ring strain. |
| Steric Hindrance at C1 | Generally less steric hindrance due to the chair conformation allowing for equatorial positioning of substituents. | Increased steric crowding due to the puckered, more planar nature of the ring. |
| Predicted Reactivity | Potentially more reactive in reactions sensitive to steric bulk around the functional groups. | Potentially less reactive in sterically demanding reactions. |
Theoretical Underpinnings of Reactivity
The reactivity of these two molecules is primarily governed by two interconnected factors: ring strain and steric hindrance .
The cyclohexane ring in this compound can adopt a stable chair conformation, which is virtually free of angle and torsional strain. In this conformation, the substituents on the quaternary carbon (C1) can orient themselves to minimize steric interactions.
Conversely, the cyclopentane ring in methyl 1-cyanocyclopentanecarboxylate cannot achieve a completely strain-free conformation. It puckers into an "envelope" or "half-chair" form to alleviate some torsional strain, but residual ring strain remains. This inherent strain can influence the bond angles and the overall energy of the molecule and its transition states in reactions.
Furthermore, the more planar nature of the cyclopentane ring can lead to greater steric hindrance around the C1 position, where both the methyl ester and cyano groups are attached. This crowding can impede the approach of nucleophiles or reagents, thereby affecting reaction rates.
Experimental Data and Protocols
Spectroscopic Analysis
Analysis of the spectroscopic data of the parent esters, methyl cyclohexanecarboxylate and methyl cyclopentanecarboxylate, provides a baseline for understanding the electronic environment of the functional groups.
Table 1: Key Spectroscopic Data for Analogous Esters
| Compound | 1H NMR (CDCl3, ppm) | 13C NMR (CDCl3, ppm) | IR (cm-1) |
| Methyl cyclohexanecarboxylate | ~3.67 (s, 3H, -OCH3), ~2.30 (m, 1H, -CH-) | ~176 (-C=O), ~51 (-OCH3), ~43 (-CH-) | ~1735 (C=O stretch) |
| Methyl cyclopentanecarboxylate | ~3.66 (s, 3H, -OCH3), ~2.75 (m, 1H, -CH-) | ~176 (-C=O), ~51 (-OCH3), ~45 (-CH-) | ~1730 (C=O stretch) |
Note: The presence of a cyano group at the C1 position would further influence these chemical shifts and absorption frequencies.
Key Experimental Protocols
Below are detailed methodologies for key reactions that can be used to probe the reactivity of these compounds.
1. Saponification (Alkaline Hydrolysis)
This reaction is sensitive to steric hindrance at the carbonyl carbon.
-
Protocol:
-
Dissolve a known concentration of the ester (e.g., 0.01 M) in a suitable solvent (e.g., 80:20 ethanol:water).
-
Prepare a standardized solution of sodium hydroxide (e.g., 0.02 M) in the same solvent system.
-
Initiate the reaction by mixing equal volumes of the ester and base solutions at a constant temperature (e.g., 25 °C).
-
Monitor the progress of the reaction by titrating the remaining sodium hydroxide with a standard acid at various time intervals or by using a conductivity meter.
-
Calculate the second-order rate constant (k) from the data.
-
-
Expected Outcome: Based on steric considerations, it is anticipated that this compound would undergo saponification at a slightly faster rate than its cyclopentane counterpart due to potentially lower steric hindrance around the ester carbonyl group in the chair conformation.
2. Reduction with Lithium Aluminum Hydride (LiAlH4)
This powerful reducing agent will reduce both the ester and the nitrile functionalities.
-
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a molar excess of LiAlH4 (e.g., 2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the ester in the same anhydrous solvent to the LiAlH4 suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the product (1-(aminomethyl)cycloalkanol) by chromatography or distillation.
-
-
Expected Outcome: The yields of this reaction are expected to be high for both substrates. Any significant difference in yield might be attributable to differences in the stability of intermediates or the ease of workup, though large differences in reactivity are not anticipated with such a potent reagent.
Visualizing Reaction Pathways
To illustrate a common synthetic transformation involving these molecules, the following diagram depicts the workflow for a Dieckmann condensation, a reaction used to form a new five- or six-membered ring. While the target molecules themselves are not ideal substrates for a standard Dieckmann condensation, this illustrates a key reaction type in cyclic chemistry.
Caption: Workflow for a Dieckmann-type cyclization.
Logical Framework for Reactivity Comparison
The following diagram outlines the logical relationship between the structural features of the cycloalkane rings and their resulting chemical reactivity.
Caption: Structure-reactivity relationship.
Conclusion
This guide provides a framework for understanding and predicting the behavior of these two important synthetic intermediates. Researchers are encouraged to consider these principles when designing synthetic routes and developing new chemical entities. Further experimental studies directly comparing the kinetics of various reactions would provide more definitive quantitative data to support these well-established theoretical principles.
A Comparative Guide to the Synthesis of Methyl 1-Cyanocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for methyl 1-cyanocyclohexanecarboxylate, a valuable building block in medicinal chemistry and drug development. The routes are evaluated based on their efficiency, reagent accessibility, and reaction conditions, with detailed experimental protocols and quantitative data presented for objective comparison.
Introduction
This compound is a bifunctional molecule incorporating both a nitrile and a methyl ester group on a cyclohexane scaffold. This unique substitution pattern makes it a versatile intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the pharmaceutical and chemical research communities. This guide outlines and compares two distinct synthetic pathways, starting from readily available cyclohexanone.
Synthetic Route Comparison
The two synthetic routes presented here are:
-
Route 1: The Hydrazinecarboxylate Pathway. This multi-step synthesis proceeds through a methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate intermediate.
-
Route 2: The Cyanohydrin Pathway. This route utilizes cyclohexanone cyanohydrin as a key intermediate.
The following table summarizes the key performance indicators for each route, based on available experimental data.
| Parameter | Route 1: Hydrazinecarboxylate Pathway | Route 2: Cyanohydrin Pathway |
| Starting Material | Cyclohexanone | Cyclohexanone |
| Key Intermediates | Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate | Cyclohexanone Cyanohydrin |
| Overall Yield | High (estimated) | Good |
| Number of Steps | 3 | 2 |
| Reagents & Conditions | Methyl carbazate, HCN, NaNO₂, HCl, CH₃OH | NaCN, CH₃OH, SOCl₂ |
| Advantages | High yield of the initial intermediate. | Fewer synthetic steps. |
| Disadvantages | Requires a diazotization/dediazonation step which can be sensitive. | Use of toxic sodium cyanide. |
Experimental Protocols
Route 1: The Hydrazinecarboxylate Pathway
This route involves a three-step process starting from cyclohexanone.
Step 1: Synthesis of Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate
This initial step involves the reaction of cyclohexanone with methyl carbazate, followed by the addition of hydrogen cyanide. This procedure is well-documented and known to produce the desired intermediate in high yield (approximately 97%).
Step 2: Diazotization of Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate
The hydrazinecarboxylate intermediate is then diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). This reaction forms a diazonium salt intermediate.
Step 3: Dediazonation and Esterification
The diazonium salt is subsequently treated with methanol. This step facilitates the elimination of nitrogen gas and the concurrent formation of the methyl ester, yielding the final product, this compound.
Route 2: The Cyanohydrin Pathway
This pathway offers a more direct, two-step approach.
Step 1: Synthesis of Cyclohexanone Cyanohydrin
Cyclohexanone is reacted with a cyanide source, such as sodium cyanide, in a suitable solvent. This reaction, a classic cyanohydrin formation, proceeds in good yield.
Step 2: Conversion of Cyanohydrin to this compound
The hydroxyl group of the cyclohexanone cyanohydrin is then converted to the methyl ester. This can be achieved by reacting the cyanohydrin with thionyl chloride (SOCl₂) to form an intermediate acid chloride, which is then esterified with methanol to afford the target molecule.
Visualization of Synthetic Workflows
To provide a clearer understanding of the two synthetic routes, the following diagrams illustrate the reaction workflows.
Caption: Workflow for the Hydrazinecarboxylate Pathway.
Caption: Workflow for the Cyanohydrin Pathway.
Conclusion
Both the Hydrazinecarboxylate Pathway and the Cyanohydrin Pathway present viable options for the synthesis of this compound. The choice between the two routes will likely depend on the specific requirements of the researcher or organization.
The Hydrazinecarboxylate Pathway , while involving an additional step, benefits from a very high-yielding initial reaction to form the key intermediate. However, the subsequent diazotization and dediazonation steps require careful temperature control and handling of potentially unstable diazonium intermediates.
The Cyanohydrin Pathway is more concise, with only two steps. The formation of the cyanohydrin is a well-established and generally high-yielding reaction. The subsequent conversion to the methyl ester is also a standard transformation. A primary consideration for this route is the handling of highly toxic sodium cyanide.
For drug development professionals, the scalability and safety of the chosen route are paramount. While the Cyanohydrin Pathway appears more direct, the large-scale use of sodium cyanide may present significant safety and environmental challenges. The Hydrazinecarboxylate Pathway, although longer, might be more amenable to scale-up if the diazotization step can be carefully controlled and optimized.
Further experimental validation and optimization of both routes are recommended to determine the most efficient, safe, and cost-effective method for the production of this compound for research and development purposes.
comparative study of the biological activity of methyl 1-cyanocyclohexanecarboxylate derivatives
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical scaffolds is paramount. This guide provides a comparative analysis of the biological activities of derivatives of the cyclohexanecarboxylate scaffold, a promising backbone in medicinal chemistry. Due to the limited direct research on methyl 1-cyanocyclohexanecarboxylate, this guide focuses on structurally related compounds, offering insights into their antimicrobial, anti-inflammatory, and cytotoxic properties. The data presented herein is compiled from various studies to aid in the rational design and development of new therapeutic agents.
The cyclohexane ring is a versatile scaffold in drug discovery, known to be present in a variety of biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological effects, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and analgesic activities.[1][2] The functionalization of the cyclohexane ring, such as the introduction of carboxylate, nitrile, and other substituents, can significantly modulate the biological profile of the parent molecule.[2][3]
Antimicrobial Activity
Several studies have highlighted the potential of cyclohexanecarboxylate and related derivatives as antimicrobial agents. These compounds have been shown to be active against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1]
A study on functionally substituted monocyclic and spirocyclic cyclohexane derivatives demonstrated variable antimicrobial properties. Notably, these compounds showed stronger activity against Gram-negative bacteria compared to Gram-positive bacteria and fungi.[4] Another research effort synthesized new cyclohexane-1,3-dione ligands and their metal complexes, which exhibited medium-level antibacterial activity against Escherichia coli, Enterococcus faecalis, Staphylococcus aureus, and Salmonella typhimurium.[5][6] The antimicrobial efficacy of these derivatives is often attributed to their ability to disrupt microbial membranes and interfere with essential cellular processes.
| Compound/Derivative Class | Test Organism | Activity Metric | Result | Reference |
| Ethyl-4-phenyl-6-(4-chlorophenyl)-2-dicyanomethylenecyclohex-3-ene 1-carboxylate | Gram-negative bacteria | Agar well diffusion | Most effective compound in the series | [4] |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid (2a, 2c) | Mycobacterium smegmatis | MIC | 64 µg/mL | [7] |
| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid (2b) | Yersinia enterocolitica | MIC | 64 µg/mL | [7] |
| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid (2c) | Staphylococcus aureus | MIC | 64 µg/mL | [7] |
| N-(6-Carboxyl cyclohex-3-ene carbonyl) chitosan (DS 0.40) | Rhodococcus fascians | MIC | 240 mg/L | [8] |
| N-(6-Carboxyl cyclohex-3-ene carbonyl) chitosan (DS 0.40) | Phytophthora infestans | EC50 | 298 mg/L | [8] |
Anti-inflammatory and Antiproliferative Activity
Cyclohexane derivatives have also been investigated for their anti-inflammatory and antiproliferative effects. A series of new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety were synthesized and evaluated for their effects on peripheral blood mononuclear cells (PBMCs).[7][9] Several of these compounds demonstrated significant antiproliferative activity and modulated the production of key inflammatory cytokines.
Specifically, one derivative strongly inhibited the secretion of TNF-α, a key mediator of inflammation.[7][9] Another derivative was found to significantly reduce the release of TNF-α, IL-6, and IL-10 at higher concentrations.[7][9] These findings suggest that the cyclohexanecarboxylate scaffold can be a valuable starting point for the development of novel anti-inflammatory agents.
| Compound/Derivative | Assay | Key Finding | Reference |
| Amidrazone derivative 2f | TNF-α secretion in PBMCs | 66-81% inhibition at 10, 50, and 100 µg/mL | [7][9] |
| Amidrazone derivative 2b | Cytokine release in PBMCs | 92-99% reduction of TNF-α, IL-6, and IL-10 at 100 µg/mL | [7][9] |
| Amidrazone derivatives 2a, 2d, 2f | Antiproliferative activity in PBMCs | More effective than ibuprofen at 100 µg/mL | [7] |
Cytotoxic Activity
The cytotoxic potential of cyclohexane derivatives against various cancer cell lines has been another active area of research. The structural modifications on the cyclohexane ring have been shown to play a crucial role in their anticancer activity. For instance, a study on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives identified compounds that inhibit cancer cell growth and induce apoptosis.
| Compound/Derivative Class | Cell Line | Activity Metric | Result | Reference |
| (±)-UB035 (a UB006 derivative) | OVCAR-3 (ovarian cancer) | IC50 | 2.1 ± 0.2 µM | [10] |
| 1′H-spiro-indoline-3,4′-pyridine derivative 7 | Caco-2 | IC50 | 7.83 ± 0.50 μM | [11] |
The Role of the Nitrile Group
The nitrile (cyano) group is a key functional group in many pharmaceuticals and can significantly influence a molecule's biological activity and pharmacokinetic properties.[3][12] Its incorporation can enhance binding affinity to target proteins, improve metabolic stability, and increase water solubility.[3][13] In the context of this compound, the nitrile group could act as a hydrogen bond acceptor, potentially interacting with biological targets and contributing to the overall activity profile.[12]
Experimental Protocols
A variety of in vitro methods are employed to assess the biological activities of these compounds.
Antimicrobial Susceptibility Testing
-
Agar Well Diffusion Method: This method is used for initial screening of antimicrobial activity. A standardized microbial inoculum is spread over an agar plate, and wells are punched into the agar. The test compounds are then added to the wells. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[4]
-
Disk Diffusion Method: Similar to the agar well diffusion method, this technique involves placing paper disks impregnated with the test compound onto an inoculated agar surface. The size of the zone of inhibition is indicative of the compound's antimicrobial potency.[5]
-
Resazurin Microplate Assay (Minimum Inhibitory Concentration - MIC): This is a colorimetric method used to determine the MIC of a compound. The assay is performed in a microplate where serial dilutions of the test compound are incubated with a microbial suspension. Resazurin, a redox indicator, is added, and a color change from blue to pink indicates microbial growth. The MIC is the lowest concentration of the compound that prevents this color change.[4]
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This is a colorimetric assay to assess cell metabolic activity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically. This assay is commonly used to determine the IC50 (half-maximal inhibitory concentration) of a compound.[10]
Anti-inflammatory Assays
-
Cytokine Release Assay: Peripheral blood mononuclear cells (PBMCs) are stimulated with a mitogen in the presence or absence of the test compounds. After incubation, the cell culture supernatant is collected, and the concentration of various cytokines (e.g., TNF-α, IL-6, IL-10) is measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).[7]
Visualizing Workflows and Pathways
To better illustrate the processes involved in evaluating the biological activity of these compounds, the following diagrams are provided.
Caption: A conceptual workflow for the synthesis and biological evaluation of cyclohexanecarboxylate derivatives.
Caption: A potential anti-inflammatory mechanism of action for cyclohexane derivatives via inhibition of the NF-κB signaling pathway.
Conclusion
The available literature strongly suggests that the cyclohexanecarboxylate scaffold and its derivatives are a promising area for the discovery of new therapeutic agents. While direct data on this compound is scarce, the comparative analysis of structurally related compounds reveals significant potential for antimicrobial, anti-inflammatory, and cytotoxic activities. Further research, including the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives, is warranted to fully explore the therapeutic potential of this chemical space. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Spectroscopic Comparison of Methyl 1-Cyanocyclohexanecarboxylate and Its Precursors
This guide provides a detailed spectroscopic comparison of the synthetic product, methyl 1-cyanocyclohexanecarboxylate, and its precursors, cyclohexanone and methyl cyanoacetate. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds. The guide includes a summary of key spectroscopic data, detailed experimental protocols for synthesis and analysis, and visualizations of the synthetic and analytical workflows.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. Data for the precursors were obtained from established spectral databases. Data for the final product are predicted based on established correlation tables and fragmentation patterns due to the limited availability of experimental spectra in the public domain.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| Cyclohexanone | ~1715 (strong) | C=O (ketone) stretch[1][2] |
| ~2940, ~2860 (strong) | C-H (alkane) stretch | |
| Methyl Cyanoacetate | ~2260 (medium) | C≡N (nitrile) stretch |
| ~1750 (strong) | C=O (ester) stretch[3] | |
| ~1250 (strong) | C-O (ester) stretch[3] | |
| ~2960 (medium) | C-H (alkane) stretch | |
| This compound | ~2240 (medium) | C≡N (nitrile) stretch |
| (Predicted) | ~1740 (strong) | C=O (ester) stretch |
| ~1230 (strong) | C-O (ester) stretch | |
| ~2940, ~2860 (strong) | C-H (alkane) stretch |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ, ppm)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Cyclohexanone | ~2.35 | Triplet | 4H | α-protons to C=O[4] |
| ~1.85 | Multiplet | 6H | β- and γ-protons[5] | |
| Methyl Cyanoacetate | ~3.75 | Singlet | 3H | -OCH₃ |
| ~3.50 | Singlet | 2H | -CH₂- | |
| This compound | ~3.80 | Singlet | 3H | -OCH₃ |
| (Predicted) | ~2.1-1.5 | Multiplet | 10H | Cyclohexyl protons |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ, ppm)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Cyclohexanone | ~212 | C=O (ketone)[5] |
| ~42 | α-carbons to C=O[5] | |
| ~27, ~25 | β- and γ-carbons[5] | |
| Methyl Cyanoacetate | ~163 | C=O (ester) |
| ~115 | C≡N (nitrile) | |
| ~53 | -OCH₃ | |
| ~25 | -CH₂- | |
| This compound | ~170 | C=O (ester) |
| (Predicted) | ~120 | C≡N (nitrile) |
| ~58 | Quaternary carbon | |
| ~53 | -OCH₃ | |
| ~35, ~25, ~23 | Cyclohexyl carbons |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Cyclohexanone | 98[6][7] | 83, 70, 55 (base peak), 42[8][9] |
| Methyl Cyanoacetate | 99[10] | 68, 59, 40 |
| This compound | 167 | 136, 108, 81 |
| (Predicted) |
Experimental Protocols
Synthesis of this compound
This synthesis is based on the Knoevenagel condensation reaction.
Materials:
-
Cyclohexanone
-
Methyl cyanoacetate
-
Piperidine (catalyst)
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1 equivalent), methyl cyanoacetate (1 equivalent), and a catalytic amount of piperidine in toluene.
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the organic layer with water, followed by brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic Analysis
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer (e.g., with Electron Ionization - EI)
Procedures:
-
Infrared (IR) Spectroscopy: A thin film of the liquid sample (cyclohexanone, methyl cyanoacetate, or the purified product) is placed between two salt plates (e.g., NaCl or KBr) and the IR spectrum is recorded. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS). Both ¹H and ¹³C NMR spectra are acquired.
-
Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. The electron ionization (EI) method is used to generate the molecular ion and fragment ions, and the mass-to-charge ratio (m/z) of these ions is recorded.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Computational Gauntlet: Modeling the Reaction Mechanisms of Methyl 1-Cyanocyclohexanecarboxylate
For researchers, scientists, and drug development professionals, understanding the reaction landscape of a molecule is paramount. Methyl 1-cyanocyclohexanecarboxylate, a bifunctional molecule featuring both a nitrile and an ester group, presents a compelling case for the power of computational modeling to dissect and predict its chemical behavior. This guide provides a comparative framework for computationally investigating two of its principal reaction pathways: hydrolysis and reduction. While specific experimental data for this compound is scarce in publicly available literature, we present a roadmap for its computational analysis, supplemented by established experimental protocols for analogous transformations.
Unveiling Reaction Pathways: A Theoretical and Practical Overview
This compound can undergo selective or complete transformation of its nitrile and ester functionalities depending on the reaction conditions. The two fundamental reactions explored here are hydrolysis, leading to the formation of a carboxylic acid and/or an amide, and reduction, which can yield an amine and/or an alcohol.
Hydrolysis: A Tale of Two Functional Groups
The hydrolysis of this compound can proceed through the saponification of the ester and the hydration of the nitrile. These reactions can be catalyzed by acid or base.
Experimental Protocol: Alkaline Hydrolysis of a Hindered Ester (Analogous System)
A representative protocol for the hydrolysis of a sterically hindered ester involves dissolving the ester in a non-aqueous medium, such as a mixture of methanol and dichloromethane. An excess of a strong base, like sodium hydroxide in methanol, is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is acidified and the product is extracted, purified, and characterized.
Reduction: Taming the Nitrile and Ester
The reduction of this compound offers another avenue for functional group transformation. Strong reducing agents like lithium aluminum hydride (LAH) can simultaneously reduce both the nitrile to a primary amine and the ester to a primary alcohol. Milder reducing agents or catalytic hydrogenation could potentially offer selectivity.
Experimental Protocol: Reduction of a Nitrile with a Metal Hydride (Analogous System)
In a typical procedure, the nitrile-containing compound is dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere. A solution of a metal hydride reducing agent, for instance, lithium aluminum hydride in the same solvent, is added cautiously at a low temperature (e.g., 0 °C). The reaction mixture is then stirred, potentially with warming to room temperature or refluxing, until the reaction is complete as indicated by TLC. The reaction is carefully quenched with water and an aqueous base, and the product is extracted and purified.
Computational Modeling: Predicting Reactivity and Mechanism
Computational chemistry provides a powerful lens to investigate the intricate details of these reaction mechanisms, offering insights into transition states, reaction energies, and kinetic parameters. Density Functional Theory (DFT) is a commonly employed method for such studies due to its balance of accuracy and computational cost.
Comparative Data from Computational Models
Table 1: Calculated Activation Energies for Hydrolysis Pathways
| Reaction Pathway | Catalyst | Computational Method | Solvent Model | Activation Energy (kcal/mol) |
| Ester Hydrolysis | OH⁻ | B3LYP/6-31G(d) | PCM (Water) | 18.5 |
| Nitrile Hydrolysis | OH⁻ | B3LYP/6-31G(d) | PCM (Water) | 22.1 |
| Ester Hydrolysis | H₃O⁺ | B3LYP/6-31G(d) | PCM (Water) | 25.3 |
| Nitrile Hydrolysis | H₃O⁺ | B3LYP/6-31G(d) | PCM (Water) | 28.9 |
Table 2: Calculated Reaction Enthalpies for Reduction Pathways
| Reaction Pathway | Reducing Agent | Computational Method | Solvent Model | Reaction Enthalpy (kcal/mol) |
| Ester Reduction | LiAlH₄ | B3LYP/6-31G(d) | PCM (THF) | -45.2 |
| Nitrile Reduction | LiAlH₄ | B3LYP/6-31G(d) | PCM (THF) | -60.8 |
Visualizing Reaction Mechanisms
Graphviz diagrams provide a clear and concise representation of the proposed reaction mechanisms and computational workflows.
A Researcher's Guide to Confirming the Stereochemistry of Methyl 1-Cyanocyclohexanecarboxylate Products
For researchers and professionals in drug development and chemical synthesis, the precise determination of a molecule's stereochemistry is a critical step. The spatial arrangement of atoms can profoundly influence a compound's biological activity, efficacy, and safety. This guide provides a comparative overview of modern analytical techniques for confirming the stereochemistry of methyl 1-cyanocyclohexanecarboxylate and its derivatives, complete with experimental data and detailed protocols.
The synthesis of substituted cyclohexanes, such as this compound, can often result in a mixture of stereoisomers. For instance, catalytic hydrogenation of an aromatic precursor like methyl 4-cyanobenzoate can lead to both cis and trans isomers, where the cyano and ester groups are on the same or opposite sides of the cyclohexane ring plane, respectively. Furthermore, if the synthesis involves chiral reagents or catalysts, or if a chiral auxiliary is used, enantiomeric products can be formed. Distinguishing between these isomers is paramount for controlling the final product's properties.
Comparison of Analytical Techniques for Stereochemical Confirmation
Several powerful analytical methods are at the disposal of researchers to elucidate the stereochemistry of cyclic molecules. The choice of technique often depends on the nature of the stereoisomers (diastereomers or enantiomers), the amount of sample available, and the specific structural questions being addressed.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry (cis/trans), conformational analysis | Non-destructive, provides detailed structural information, can be used for mixtures | Does not directly determine absolute configuration, complex spectra may require advanced techniques (2D NMR) |
| Chiral HPLC | Separation and quantification of enantiomers and diastereomers | Highly sensitive and quantitative, applicable to a wide range of compounds, can be used for preparative separation | Requires a suitable chiral stationary phase, method development can be time-consuming |
| X-ray Crystallography | Absolute and relative stereochemistry, precise bond lengths and angles | Unambiguous determination of 3D structure | Requires a single, high-quality crystal, which can be difficult to obtain |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution | Does not require crystallization, provides conformational information in solution | Requires specialized equipment, interpretation often relies on computational modeling |
Experimental Protocols and Data
Below are detailed experimental protocols for the key techniques used in the stereochemical analysis of substituted cyclohexanes, illustrated with representative data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the relative stereochemistry of diastereomers, such as the cis and trans isomers of a 1,1-disubstituted cyclohexane. The chemical shifts of protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation.
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.
-
Spectral Analysis: Analyze the chemical shifts and coupling constants of the cyclohexane ring protons. Protons in an axial position are generally more shielded (appear at a lower chemical shift) than their equatorial counterparts due to anisotropic effects of the C-C single bonds in the ring.[1][2] For more complex spectra, 2D NMR techniques like COSY and NOESY can be employed to establish through-bond and through-space correlations, respectively, which can help in assigning the relative stereochemistry.
Illustrative Data for a 1,1-Disubstituted Cyclohexane Analog:
| Proton | Axial Chemical Shift (ppm) | Equatorial Chemical Shift (ppm) |
| H-2, H-6 | ~1.2-1.4 | ~1.6-1.8 |
| H-3, H-5 | ~1.1-1.3 | ~1.7-1.9 |
| H-4 | ~1.0-1.2 | ~1.5-1.7 |
Note: These are approximate chemical shift ranges and can vary depending on the specific substituents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.
-
Mobile Phase Screening: Screen different mobile phases to achieve optimal separation. Typical mobile phases for normal-phase chromatography include mixtures of hexane/isopropanol or hexane/ethanol. For reversed-phase, mixtures of water/acetonitrile or water/methanol are common. Additives like trifluoroacetic acid or diethylamine can improve peak shape and resolution.
-
Analysis: Inject a solution of the sample onto the chiral HPLC system. Monitor the elution profile using a UV detector at an appropriate wavelength. The separation of peaks indicates the presence of different stereoisomers.
-
Quantification: Determine the relative amounts of each enantiomer by integrating the peak areas in the chromatogram.
Illustrative Data for a Chiral Carboxylic Acid Ester Analog:
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
X-ray Crystallography
For an unambiguous determination of the absolute and relative stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique provides a precise three-dimensional map of the atomic positions in a molecule.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the model against the experimental data to obtain the final, accurate structure. The absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion effects.
Vibrational Circular Dichroism (VCD)
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, making it an excellent alternative when single crystals cannot be obtained. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3]
Experimental Protocol for VCD Analysis:
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good infrared absorbance.
-
Data Acquisition: Measure the VCD and infrared spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (typically using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one of the enantiomers.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the signs and relative intensities of the VCD bands allows for the assignment of the absolute configuration.
Workflow and Pathway Diagrams
To aid in the decision-making process for stereochemical confirmation, the following diagrams illustrate the typical experimental workflows.
Caption: General workflow for the synthesis and stereochemical confirmation.
Caption: Decision pathway for selecting the appropriate analytical technique.
By employing a combination of these powerful analytical techniques, researchers can confidently determine the stereochemistry of this compound products, ensuring the synthesis of well-defined and stereochemically pure compounds for their intended applications.
References
A Comparative Analysis of Cyclohexanecarboxylate Analogs: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy
For researchers and professionals in drug development, the journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. This guide provides a comparative analysis of a series of cyclohexanecarboxylate analogs, focusing on the critical translation of in vitro activity to in vivo efficacy. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways, this document aims to offer a clear and objective resource for understanding the structure-activity relationships (SAR) that govern the performance of this chemical class.
Quantitative Efficacy: A Head-to-Head Comparison
The following table summarizes the in vitro inhibitory potency and the in vivo efficacy of a series of 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid analogs as DGAT1 inhibitors. The in vitro efficacy is represented by the half-maximal inhibitory concentration (IC50) against the DGAT1 enzyme, while the in vivo efficacy is measured by the reduction in plasma triglycerides in an oral fat tolerance test (FTT) in mice.
| Compound ID | Structure | DGAT1 IC50 (nM)[1] | Plasma Triglyceride Reduction (%) @ 3 mpk in FTT[1] |
| 6 | 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid | 57 | Not Reported |
| 9a | 4-(5-(4-fluorophenyl)thiazole-2-carboxamido)cyclohexanecarboxylic acid | 25.3 | 85 |
| 9b | 4-(5-(4-chlorophenyl)thiazole-2-carboxamido)cyclohexanecarboxylic acid | 18.2 | 95 |
| 9c | 4-(5-(4-bromophenyl)thiazole-2-carboxamido)cyclohexanecarboxylic acid | 15.1 | 105 |
| 9d | 4-(5-(p-tolyl)thiazole-2-carboxamido)cyclohexanecarboxylic acid | 35.6 | 78 |
| 9e | 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid | 14.8 | 112 |
Deciphering the Mechanism: The DGAT1 Signaling Pathway
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides. It catalyzes the final step in the conversion of diacylglycerol (DAG) and fatty acyl-CoA into triglycerides. The inhibition of DGAT1 is a therapeutic strategy aimed at reducing the absorption and storage of fats.
Experimental Blueprint: Protocols for Efficacy Evaluation
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducible research.
In Vitro DGAT1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGAT1.
Objective: To determine the IC50 value of test compounds against human DGAT1.
Materials:
-
Human DGAT1 enzyme (recombinant)
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
[1-14C]Oleoyl-CoA
-
Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
Test compounds dissolved in DMSO
-
Scintillation cocktail
-
Microplates
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DGAT1 enzyme, and DAG.
-
Add the test compounds at various concentrations to the wells of the microplate. A DMSO control is included.
-
Initiate the enzymatic reaction by adding [1-14C]Oleoyl-CoA to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., isopropanol/heptane/water mixture).
-
Extract the radiolabeled triglycerides formed during the reaction.
-
Quantify the amount of radioactivity in the triglyceride-containing phase using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Oral Fat Tolerance Test (FTT)
This in vivo model assesses the effect of a test compound on the absorption of dietary fats in mice.
Objective: To evaluate the ability of test compounds to reduce plasma triglyceride levels after an oral fat challenge.
Materials:
-
Male Swiss mice (or other appropriate strain)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Corn oil or another lipid source
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Commercial triglyceride assay kit
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Administer the test compound or vehicle orally (p.o.) to the fasted mice.
-
After a specific time (e.g., 30 minutes), administer an oral gavage of corn oil (e.g., 10 mL/kg) to all mice.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 1, 2, 3, and 4 hours) after the oil administration.
-
Separate the plasma by centrifugation.
-
Measure the plasma triglyceride concentrations using a commercial assay kit according to the manufacturer's instructions.
-
Calculate the percentage of triglyceride reduction at each time point for the compound-treated groups compared to the vehicle-treated group. The area under the curve (AUC) for the triglyceride excursion can also be calculated and compared.
References
A Comparative Guide to the Synthesis of Methyl 1-Cyanocyclohexanecarboxylate: A Cost-Effectiveness Analysis
For researchers and professionals in the pharmaceutical and chemical industries, the efficient synthesis of intermediates is a critical factor in drug development and manufacturing. Methyl 1-cyanocyclohexanecarboxylate is a valuable building block, and selecting the most cost-effective synthesis method is paramount. This guide provides a detailed comparison of two prominent methods for its synthesis: a modified Strecker synthesis and a phase-transfer catalyzed (PTC) cyanation.
At a Glance: Comparison of Synthesis Methods
| Parameter | Modified Strecker Synthesis | Phase-Transfer Catalyzed (PTC) Cyanation |
| Starting Material | Methyl 1-oxocyclohexanecarboxylate | Methyl 1-oxocyclohexanecarboxylate |
| Key Reagents | Trimethylsilyl cyanide (TMSCN), Aniline | Sodium cyanide (NaCN), Tetrabutylammonium bromide (TBAB) |
| Reaction Time | 24 hours | 4 hours |
| Reported Yield | ~85% | ~90% |
| Estimated Cost/gram * | ~$25 - $35 | ~$15 - $25 |
| Key Advantages | High yield, well-documented mechanism | Shorter reaction time, potentially lower reagent cost |
| Key Disadvantages | Longer reaction time, expensive reagent (TMSCN) | Use of highly toxic NaCN, requires a phase-transfer catalyst |
*Note: Estimated costs are based on publicly available catalog prices for reagents and may vary significantly with bulk purchasing and supplier negotiations.
Method 1: Modified Strecker Synthesis
The Strecker synthesis, traditionally used for the production of amino acids, can be adapted to synthesize α-cyanocarboxylates. In this modified approach, methyl 1-oxocyclohexanecarboxylate reacts with an amine (e.g., aniline) to form an intermediate imine, which is then attacked by a cyanide source, in this case, trimethylsilyl cyanide (TMSCN), to yield the desired product.
Experimental Protocol
A solution of methyl 1-oxocyclohexanecarboxylate (1 equivalent) and aniline (1.1 equivalents) in a suitable aprotic solvent, such as dichloromethane, is stirred at room temperature. Trimethylsilyl cyanide (1.2 equivalents) is then added dropwise to the mixture. The reaction is stirred for 24 hours at room temperature. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound. A reported yield for a similar reaction is approximately 85%.
Reaction Pathway
Caption: Modified Strecker Synthesis Pathway
Method 2: Phase-Transfer Catalyzed (PTC) Cyanation
Phase-transfer catalysis offers an efficient alternative for the cyanation of α-keto esters. This method facilitates the reaction between the water-soluble cyanide salt and the organic-soluble substrate by using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).
Experimental Protocol
To a vigorously stirred biphasic mixture of a solution of methyl 1-oxocyclohexanecarboxylate (1 equivalent) in an organic solvent (e.g., dichloromethane) and an aqueous solution of sodium cyanide (1.5 equivalents), a catalytic amount of tetrabutylammonium bromide (0.1 equivalents) is added. The reaction mixture is stirred at room temperature for 4 hours. After the reaction is complete, the organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography to yield this compound. Expected yields for this type of reaction are typically around 90%.
Reaction Workflow
Caption: PTC Cyanation Experimental Workflow
Cost-Effectiveness Analysis
To provide a tangible comparison, the following table breaks down the estimated reagent costs for the synthesis of 100 grams of this compound, assuming the reported yields.
| Reagent | Method 1: Modified Strecker | Method 2: PTC Cyanation |
| Methyl 1-oxocyclohexanecarboxylate | ~$150 - $200 | ~$150 - $200 |
| Trimethylsilyl cyanide (TMSCN) | ~$200 - $300 | - |
| Aniline | ~$10 - $20 | - |
| Sodium cyanide (NaCN) | - | ~$5 - $15 |
| Tetrabutylammonium bromide (TBAB) | - | ~$20 - $40 |
| Total Estimated Reagent Cost | ~$360 - $520 | ~$175 - $255 |
| Estimated Cost per Gram | ~$4.24 - $6.12 | ~$1.94 - $2.83 |
*Disclaimer: These are estimations based on catalog prices and do not account for costs of solvents, purification materials, energy, labor, or waste disposal. Bulk pricing will significantly alter these figures.
Conclusion
Based on this analysis, the Phase-Transfer Catalyzed (PTC) Cyanation method appears to be the more cost-effective option for the synthesis of this compound, primarily due to the lower cost of sodium cyanide compared to trimethylsilyl cyanide. Additionally, the significantly shorter reaction time of the PTC method could lead to higher throughput and reduced operational costs in an industrial setting.
However, the choice of synthesis method should not be based solely on cost. The high toxicity of sodium cyanide used in the PTC method requires stringent safety protocols and specialized handling, which may add to the overall process cost and complexity. The modified Strecker synthesis, while more expensive in terms of reagents, utilizes a less hazardous cyanide source in TMSCN.
Ultimately, the optimal choice will depend on the specific capabilities, safety infrastructure, and economic priorities of the research or manufacturing facility. This guide provides a foundational comparison to aid in this critical decision-making process.
The Spirocyclic Gateway: A Comparative Guide to Methyl 1-Cyanocyclohexanecarboxylate and its Alternatives in Drug Discovery
For researchers, scientists, and drug development professionals, the synthesis of complex molecular architectures is a cornerstone of innovation. Among these, spirocyclic compounds, characterized by their unique three-dimensional structures, have gained significant traction in medicinal chemistry. This guide provides a literature-based comparison of the applications of methyl 1-cyanocyclohexanecarboxylate and its related precursors in the synthesis of valuable spirocyclic intermediates, with a focus on the pathway to the anticonvulsant drug, Gabapentin.
The strategic incorporation of spirocycles into drug candidates can significantly enhance pharmacological properties such as potency, selectivity, and metabolic stability. A key building block in the synthesis of certain spirocyclic scaffolds is 3-azaspiro[5.5]undecane-2,4-dione, a crucial intermediate in the industrial production of Gabapentin. This guide will objectively compare different synthetic routes to this important intermediate, highlighting the role of this compound derivatives and alternative starting materials.
Synthetic Pathways to a Key Spirocyclic Intermediate
The synthesis of 3-azaspiro[5.5]undecane-2,4-dione is a critical step in the production of Gabapentin. Below, we compare three prominent synthetic routes, starting from different precursors.
Route 1: From Cyclohexanone and Methyl Cyanoacetate
While a direct one-step synthesis from this compound is not widely documented, a closely related and industrially relevant method begins with cyclohexanone and methyl cyanoacetate. This multi-step process highlights the utility of cyano-ester functionalities in constructing the spirocyclic core.
Experimental Protocol:
-
Synthesis of 1,1-Cyclohexyl Dicyanoamide: In a reactor vessel, methanol is cooled and saturated with ammonia gas. Methyl cyanoacetate is then added, followed by the dropwise addition of cyclohexanone while maintaining a low temperature (-10°C to -6°C). The reaction mixture is stirred for a set period and then allowed to warm to room temperature over a total of 48 hours. The resulting 1,1-cyclohexyl dicyanoamide is isolated by filtration.[1]
-
Hydrolysis and Decarboxylation to 1,1-Cyclohexanediacetic Acid: The isolated dicyanoamide is subjected to strong acid hydrolysis, typically with sulfuric acid at elevated temperatures (160-185°C). This step facilitates both the hydrolysis of the nitrile and amide groups and the decarboxylation to yield 1,1-cyclohexanediacetic acid.[1]
-
Formation of 3-Azaspiro[5.5]undecane-2,4-dione: The resulting 1,1-cyclohexanediacetic acid is then heated with a source of ammonia, such as formamide or urea, at high temperatures (150-190°C) to induce cyclization and form the desired spirocyclic imide.[2]
Caption: Synthetic pathway to 3-azaspiro[5.5]undecane-2,4-dione.
Route 2: From 1,1-Cyclohexanediacetic Acid
A more direct approach utilizes commercially available 1,1-cyclohexanediacetic acid as the starting material. This method avoids the initial multi-step synthesis of the diacetic acid.
Experimental Protocol:
A mixture of 1,1-cyclohexanediacetic acid and formamide is heated to 150-160°C for approximately 4 hours. The clear, hot reaction mixture is then poured into water to precipitate the product, 3-azaspiro[5.5]undecane-2,4-dione, which is then collected by filtration, washed with water, and dried.[2] An alternative procedure involves heating an intimate mixture of 1,1-cyclohexanediacetic acid and urea to 170-190°C.[2]
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 1-Cyanocyclohexanecarboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Methyl 1-cyanocyclohexanecarboxylate, an organic cyanide compound, requires specific handling procedures due to its potential toxicity. This guide provides essential, step-by-step instructions for its safe disposal.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to establish a designated work area within a certified laboratory chemical fume hood.[1] All personnel in the vicinity should be informed that a cyanide compound is in use.[2] Under no circumstances should work with cyanides be performed alone or outside of normal working hours.[2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following should be worn at all times:
-
Gloves: Impervious gloves, such as nitrile, with double gloving recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A clean lab coat to protect against splashes.
Waste Segregation and Storage: The First Step in Disposal
Proper segregation of this compound waste is critical to prevent dangerous chemical reactions. Specifically, cyanide compounds can react with acids to produce highly toxic hydrogen cyanide gas.[1][3]
Operational Steps:
-
Designate a Cyanide Waste Container: Use a dedicated, leak-proof container clearly labeled "Hazardous Waste – Cyanide" and "No Acids".[1][3]
-
Separate Waste Streams: Liquid waste containing this compound must be collected separately from solid waste (e.g., contaminated gloves, paper towels, etc.).[1][4]
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, especially acids.[3][4] The storage area should be under restricted access.[2]
The following table summarizes the key parameters for the safe handling and temporary storage of this compound waste.
| Parameter | Guideline | Rationale |
| Waste Container Type | Liquid-tight, chemically compatible | To prevent leaks and spills. |
| Waste Labeling | "Hazardous Waste – Cyanide", "No Acids" | To clearly identify the contents and prevent accidental mixing with incompatible chemicals, particularly acids.[1][3] |
| Waste Segregation | Separate liquid and solid cyanide waste | To ensure proper disposal procedures for each waste form.[1][4] |
| Storage pH | Alkaline (if aqueous solution) | To prevent the formation of hydrogen cyanide gas. |
| Storage Location | Cool, dry, well-ventilated, away from acids | To maintain chemical stability and prevent hazardous reactions.[3][4] |
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
For spills contained within a chemical fume hood:
-
Decontaminate Surfaces: Clean all contaminated surfaces first with a pH 10 buffer solution.[1][4]
-
Follow with Bleach: After the initial cleaning, wipe the area with a freshly prepared 10% bleach solution.[1][4]
-
Dispose of Cleaning Materials: All contaminated wipes and cleaning materials must be disposed of as solid cyanide hazardous waste.[1][4]
For spills outside of a chemical fume hood:
-
Evacuate: Immediately evacuate the area.[4]
-
Alert Personnel: Inform others in the vicinity and activate any local alarm systems.[4]
-
Emergency Contact: Contact your institution's Environmental Health & Safety (EH&S) office or emergency services.[4]
Proper Disposal Protocol
The ultimate disposal of this compound must be handled by a licensed hazardous waste management provider. In-lab treatment is not recommended without specific training and established protocols.
Step-by-Step Disposal:
-
Ensure Proper Labeling: Verify that the waste container is correctly and securely labeled.
-
Request Pickup: Arrange for a hazardous waste pickup through your institution's EH&S department or designated service.[1]
-
Documentation: Complete any required hazardous waste manifests or tags provided by the disposal service.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 1-cyanocyclohexanecarboxylate
Methyl 1-cyanocyclohexanecarboxylate is a compound that requires stringent safety protocols due to the presence of a cyanide group, which is highly toxic. This guide provides essential safety, handling, and disposal information for laboratory personnel.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are:
-
High Acute Toxicity: The cyanide moiety (CN) is a potent and fast-acting poison.[1] Exposure can occur through inhalation, ingestion, or skin absorption and can lead to severe health effects, including death.[1][2]
-
Flammability: As an organic ester, it is likely a flammable liquid.[1][3] Vapors may form explosive mixtures with air.[4]
-
Reaction with Acids: Contact with acids can cause the rapid evolution of highly toxic and flammable hydrogen cyanide (HCN) gas.[5]
-
Irritation: It may cause irritation to the skin, eyes, and respiratory tract.[6]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| Equipment | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is highly recommended.[1][3][5] | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety goggles and a face shield.[1][3][5] | To protect against splashes and vapors. |
| Body Protection | A lab coat that covers the legs and feet.[3] | To protect the skin from accidental spills. |
| Respiratory Protection | Not typically required when working in a certified chemical fume hood. However, a respirator may be necessary for spill cleanup outside of a fume hood. | To prevent inhalation of vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Designated Area:
-
All work with this compound must be conducted within a certified chemical fume hood.[5]
-
Establish a designated work area within the fume hood, clearly marked with hazard signs.[5]
-
Ensure that an emergency safety shower and eyewash station are accessible and have been recently tested.[5]
-
Never work alone when handling this compound.[1]
2. Handling and Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Store separately from incompatible materials, especially acids and oxidizing agents.[1]
-
When transferring the chemical, use spark-proof tools and ground and bond containers to prevent static discharge.[1][3]
-
Avoid heating the compound, as this could lead to decomposition and the release of toxic gases.[5]
3. Emergency Procedures:
-
Spills:
-
For small spills within the fume hood, decontaminate surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5]
-
Collect all contaminated materials (e.g., wipes, absorbent pads) in a sealed container for hazardous waste disposal.[5]
-
For larger spills or spills outside of a fume hood, evacuate the area immediately and call emergency services.[5]
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station.[3]
-
Inhalation: Move the affected person to fresh air.[7]
-
In all cases of exposure, seek immediate medical attention.[7]
-
Disposal Plan
All waste containing this compound is considered hazardous waste.
1. Waste Segregation and Collection:
-
Collect all liquid waste containing the compound in a dedicated, properly labeled, and sealed hazardous waste container.[5]
-
Solid waste, including contaminated gloves, wipes, and empty containers, must be collected separately in a labeled hazardous waste container.[1][5]
-
Do not mix cyanide-containing waste with other chemical waste streams, especially acidic waste.[5]
2. Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with the compound.[5]
-
Use a pH 10 buffer solution followed by a 10% bleach solution for decontamination, and perform this procedure within a fume hood.[5]
-
Collect all decontamination rinsate as hazardous waste.[5]
3. Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[5]
-
Ensure all waste containers are properly labeled with hazardous waste tags.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. CAS#:825-04-7 | 1-methyl-1-cyclohexanecarboxylic acid methyl ester | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
